Decyl oleate
Description
Structure
2D Structure
Properties
IUPAC Name |
decyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-22-24-26-28(29)30-27-25-23-21-12-10-8-6-4-2/h15-16H,3-14,17-27H2,1-2H3/b16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYSVUEVMOWPL-NXVVXOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029259 | |
| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3687-46-5 | |
| Record name | Decyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl 9-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid (9Z)-, decyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1029259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DECYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGR06DO97T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Engineering for Decyl Oleate
Chemo-Catalytic Esterification Pathways
Exploration of Homogeneous Catalysis for Decyl Oleate (B1233923) Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, have been explored for decyl oleate synthesis. Traditional acid catalysts like sulfuric acid are effective but pose challenges related to corrosion, product separation, and environmental concerns. jcsp.org.pknih.gov
More recently, metal triflates have emerged as efficient homogeneous catalysts for esterification reactions. For instance, scandium and bismuth triflates have demonstrated high activity in the esterification of oleic acid. itb.ac.id Studies have shown that with just 1 mol% of scandium triflate, quantitative yields of methyl oleate can be achieved in a very short time. itb.ac.id Similarly, titanium(IV) isopropoxide has been noted as a fast and effective homogeneous catalyst for the transesterification of methyl oleate to other alkyl oleates, including this compound. acs.orgwhiterose.ac.uk While these catalysts offer high reaction rates, their separation from the final product can be complex and costly. ump.edu.my
Investigations into Heterogeneous Catalysis for this compound Production
Heterogeneous catalysts, being in a different phase from the reactants, offer advantages in terms of easy separation, reusability, and reduced environmental impact. ump.edu.mynih.gov
Solid superacid catalysts are a class of heterogeneous catalysts with acid strengths greater than that of 100% sulfuric acid. mdpi.com These materials, such as sulfated metal oxides, are highly effective in catalyzing esterification reactions. jcsp.org.pk A specific example is the use of SO42-/Fe2O3 for the preparation of this compound. google.com This catalyst promotes the reaction between oleic acid and n-decanol, leading to the formation of this compound. google.com The use of such solid superacids can significantly improve the reaction rate and facilitate the conversion of reactants into the desired product. google.com Other related solid superacid catalysts include sulfated zirconia (SO42-/ZrO2), sulfated titania (SO42-/TiO2), and mixed oxides like SO42-/Fe-Al-TiO2, which have shown high catalytic activity in various esterification and transesterification reactions. nih.govmdpi.comresearchgate.net The introduction of rare earth metals like Nd2O3 can further enhance the acidic properties and catalytic activity of these materials. jcsp.org.pk
A patent describes a method for preparing this compound using a solid superacid catalyst, SO42-/MxOy, where M can be Zr, Ti, or Fe. google.com The process involves mixing oleic acid and n-decanol and then adding the solid superacid catalyst. google.com
Various metal-based catalysts have been investigated for oleate esterification. Group 13 metal cations (Al3+, Ga3+, In3+) have been shown to effectively catalyze the esterification of oleic acid. rsc.orgnih.gov These catalysts drive the reaction to produce oleyl oleate ester. rsc.orgnih.gov
Metal triflates, such as those of scandium, bismuth, zinc, aluminum, copper, and lanthanum, have been screened for their catalytic activity in the transesterification of triolein (B1671897) and the esterification of oleic acid. itb.ac.id Scandium triflate, in particular, has been found to be a highly active catalyst for oleic acid esterification. itb.ac.id Other metal-based systems like stannous chloride have also been used as catalysts for this compound synthesis. google.comgoogle.com
The use of metal-organic frameworks (MOFs) as catalysts has also been explored. For instance, MIL-53(Al) and its sulfonated version, SO3-MIL-53(Al), have been used for the esterification of oleic acid with methanol, showing high conversion rates. researchgate.net
Solid Superacid Catalysts (e.g., SO4^2-/Fe2O3) in this compound Synthesis
Optimization of Reaction Parameters in Chemical Synthesis
To maximize the yield and selectivity of this compound, it is crucial to optimize various reaction parameters.
Reaction temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally lead to faster reaction rates. In a patented method for this compound preparation, the reaction is carried out by heating the mixture of oleic acid, n-decanol, and a catalyst to a temperature range of 160-280°C for 2-12 hours. google.com A more specific range of 220-260°C for 2-4 hours is also mentioned. google.comgoogle.com This control of temperature and reaction time is aimed at promoting the forward reaction while inhibiting side reactions and the reverse reaction, thereby improving the yield and purity of the product. google.com
While specific data on the effect of pressure on chemo-catalytic this compound synthesis is limited in the provided context, reactions are often carried out under atmospheric pressure or under vacuum to remove water, a byproduct of esterification, which helps to shift the equilibrium towards the product side. google.com One patented method mentions filling with nitrogen or vacuuming during the reaction process. google.com
For enzymatic synthesis of this compound, which falls outside the direct scope of chemo-catalysis but provides relevant insights into reaction conditions, optimal temperatures are generally lower. For instance, one study found an optimal temperature of 45°C for the enzymatic synthesis of this compound. researchgate.netsemanticscholar.orgjst.go.jp Another study on enzymatic synthesis reported optimal conditions of 50°C. researchgate.net In supercritical carbon dioxide, an esterification reaction was carried out at 50°C and 10 MPa. mdpi.com
Molar Ratio Optimization in this compound Formation
In the enzymatic synthesis of this compound, an excess of one of the reactants is often used to shift the equilibrium towards product formation. Studies have shown that varying the molar ratio of oleic acid to decanol (B1663958) can significantly impact the conversion rate. For instance, in a study utilizing Novozym 435, an immobilized lipase (B570770) from Candida antarctica, the optimal molar ratio was found to be 1:1, achieving a 96.53% conversion in one hour. researchgate.net
The table below summarizes the findings from different studies on molar ratio optimization for this compound synthesis.
| Enzyme | Support | Molar Ratio (Oleic Acid:Decanol) | Conversion/Yield | Reference |
| Novozym 435 | Not Specified | 1:1 | 96.53% | researchgate.net |
| Fermase CALB™ 10000 | Polyacrylate Beads | 1:2 | 97.14% | semanticscholar.orgresearchgate.net |
| Candida rugosa lipase | Hemp Tea Waste | 1:2 | 21% | nih.gov |
Biocatalytic Esterification Approaches
Biocatalytic esterification, primarily using lipases, has emerged as a favorable alternative to conventional chemical synthesis for producing this compound. This approach offers advantages such as high specificity, milder reaction conditions, and reduced by-product formation. uminho.ptpreprints.org
Enzymatic Synthesis of this compound via Lipases
Various lipases have been investigated for their efficacy in catalyzing the synthesis of this compound. These enzymes exhibit different substrate specificities and operational stabilities, influencing their suitability for industrial applications.
Thermomyces lanuginosus lipase (TLL): This lipase has demonstrated potential in synthesizing esters. uminho.pt When immobilized on amino-functionalized rice husk silica (B1680970), TLL catalyzed the synthesis of this compound, achieving an 87% conversion in a solvent-free system after 180 minutes. researchgate.net In another study, a chemically modified form of TLL was shown to be effective in producing various hydrophobic esters. uminho.pt
Candida antarctica lipase B (CALB): CALB is a widely used and commercially available lipase known for its high selectivity and stability. semanticscholar.orgueg.br Immobilized CALB, such as Novozym 435 and Fermase CALB™ 10000, has been successfully used in this compound synthesis, achieving high yields under optimized conditions. researchgate.netsemanticscholar.org For instance, Fermase CALB™ 10000, which is CALB immobilized on polyacrylate beads, was used in an ultrasound-assisted synthesis to achieve a 97.14% yield in just 25 minutes. semanticscholar.orgresearchgate.net
Staphylococcus epidermidis lipases: Recombinant lipases from Staphylococcus epidermidis have also been shown to catalyze the synthesis of decyl esters. acs.org Studies have indicated that these lipases can efficiently catalyze the synthesis of esters from decyl alcohol and various fatty acids, including unsaturated ones like oleic acid. acs.orgresearchgate.net The wild-type and certain mutant forms of the enzyme showed good catalytic activity for the esterification of oleic acid with various alcohols, with activity increasing up to decanol. acs.org
Enzyme Immobilization Strategies for Enhanced this compound Production
Physical adsorption is a common and straightforward method for enzyme immobilization, relying on weak interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support. researchgate.net
Amino-functionalized Rice Husk Silica: Rice husk, an agricultural waste product, can be processed to yield silica, which can then be functionalized to create a support for enzyme immobilization. nih.govblucher.com.brmdpi.com Silica from rice husks has been functionalized with (3-aminopropyl)triethoxysilane (APTES) to create an amino-functionalized support. nih.govblucher.com.br Thermomyces lanuginosus lipase (TLL) has been successfully immobilized on this support via ionic adsorption. researchgate.net This immobilization involves the interaction between the ionic groups of the lipase and the functional groups on the support's surface. researchgate.net
Polyacrylate Beads: Polyacrylate beads serve as a support for the immobilization of Candida antarctica lipase B, as seen in the commercial product Fermase CALB™ 10000. semanticscholar.org This immobilization enhances the enzyme's performance in the synthesis of this compound. dntb.gov.ua
Immobilization significantly impacts the catalytic performance and stability of lipases in the synthesis of this compound.
The immobilization of Thermomyces lanuginosus lipase on amino-functionalized rice husk silica has been shown to create a stable biocatalyst. researchgate.netnih.gov In the synthesis of this compound, this immobilized enzyme demonstrated high reusability, retaining all of its original activity after eight successive reaction cycles in a solvent-free system. researchgate.net Similarly, Geotrichum candidum lipase immobilized on phenyl-silica derived from rice husks was reused for 6 consecutive cycles in this compound production, maintaining over 73.3% of its initial activity. researchgate.net
Another study involving Candida antarctica lipase B immobilized on bagasse pretreated with dopamine (B1211576) showed excellent operational stability, maintaining a high ester yield of 84.2% even after 12 batches of synthesizing a bio-based plasticizer. nih.gov The immobilization of Eversa® Transform lipase on Sepabeads C-18 for the production of fatty acid ethyl esters also demonstrated good reusability, preserving 70% of its activity after 6 reaction cycles. nih.gov
The table below highlights the reusability of different immobilized lipases in ester synthesis.
| Lipase | Support | Product | Reusability | Reference |
| Thermomyces lanuginosus lipase | Amino-functionalized Rice Husk Silica | This compound | 100% activity after 8 cycles | researchgate.net |
| Geotrichum candidum lipase | Phenyl-silica from Rice Husk | This compound | >73.3% activity after 6 cycles | researchgate.net |
| Candida antarctica lipase B | Dopamine-treated Bagasse | Bio-based Plasticizer | 84.2% yield after 12 batches | nih.gov |
| Eversa® Transform | Sepabeads C-18 | Fatty Acid Ethyl Esters | 70% activity after 6 cycles | nih.gov |
Physical Adsorption on Functionalized Supports (e.g., Amino-functionalized Rice Husk Silica, Polyacrylate Beads)
Process Intensification in Biocatalytic this compound Production
Process intensification aims to develop more efficient and sustainable chemical processes. In the context of biocatalytic this compound production, ultrasound irradiation has been explored as a tool to enhance reaction rates and yields.
The application of ultrasound in the enzymatic synthesis of this compound using Fermase CALB™ 10000 in a solvent-free system has shown significant process intensification. semanticscholar.orgnih.gov The use of ultrasound irradiation (50 W power, 22 kHz frequency) dramatically reduced the reaction time required to achieve a high yield. semanticscholar.orgjst.go.jp A maximum yield of 97.14% was achieved in just 25 minutes, a significant improvement compared to conventional stirring methods which required 1 hour in the presence of a solvent like n-hexane to achieve a similar conversion. semanticscholar.orgresearchgate.net
Ultrasound enhances the process by improving the mass transfer between the reactants and the immobilized enzyme. semanticscholar.org The cavitation bubbles generated by ultrasound implode with energetic force, which increases the diffusion of substrates to the active sites of the enzyme. semanticscholar.org This synergy between the lipase and the reactant molecules leads to a higher reaction rate. semanticscholar.org The optimized conditions for the ultrasound-assisted synthesis were found to be a 1:2 oleic acid to decanol ratio, 1.8% (w/w) enzyme loading, a temperature of 45°C, and an agitation speed of 200 rpm. semanticscholar.orgresearchgate.net
Application of Ultrasound Irradiation in Solvent-Free Systems for this compound Synthesis
The synthesis of this compound, a wax ester valued in the cosmetics industry, has been significantly intensified through the application of ultrasound irradiation in a solvent-free system (SFS). semanticscholar.orgjst.go.jp This green technology offers a more sustainable and efficient alternative to conventional methods that often rely on solvents like n-hexane. semanticscholar.orgmdpi.com The use of ultrasound in conjunction with an immobilized lipase biocatalyst, such as Fermase CALB™ 10000 (Candida antarctica lipase B immobilized on polyacrylate beads), has been shown to dramatically reduce reaction times and improve yields. semanticscholar.orgmdpi.com
In a conventional stirring method using hexane (B92381) as a solvent, the lipase-catalyzed synthesis of this compound required one hour to achieve a 96.5% conversion with a 2.5% enzyme loading. semanticscholar.orgresearchgate.net By contrast, the ultrasound-assisted, solvent-free method can achieve a maximum conversion of 97.14% in just 25 minutes. semanticscholar.orgjst.go.jpresearchgate.netnih.gov This intensification is achieved under a specific set of optimized operating parameters. semanticscholar.orgnih.gov
Key research findings have identified the optimal conditions for this process. semanticscholar.orgjst.go.jpresearchgate.netnih.gov The ideal molar ratio of the substrates was found to be 1:2 (oleic acid to decanol). semanticscholar.orgjst.go.jp The enzyme loading was optimized to 1.8% (w/w), as higher concentrations did not significantly improve conversion, making the process more economical. semanticscholar.org Other critical parameters include a temperature of 45°C, an agitation speed of 200 rpm, an ultrasound power input of 50 W, a 50% duty cycle, and a frequency of 22 kHz. semanticscholar.orgjst.go.jpresearchgate.netnih.gov A decrease in conversion was observed when the frequency was increased to 40 kHz, which is attributed to a reduction in shear forces and enzyme activity at higher frequencies. semanticscholar.org
Table 1: Optimal Conditions for Ultrasound-Assisted Synthesis of this compound
| Parameter | Optimal Value |
|---|---|
| Molar Ratio (Oleic Acid:Decanol) | 1:2 |
| Enzyme Loading (Fermase CALB™ 10000) | 1.8% (w/w) |
| Temperature | 45°C |
| Agitation Speed | 200 rpm |
| Ultrasound Power | 50 W |
| Duty Cycle | 50% |
| Frequency | 22 kHz |
| Reaction Time | 25 minutes |
| Maximum Conversion | 97.14% |
Mechanistic Studies of Ultrasound Enhancement in Esterification
The significant enhancement in the esterification rate of this compound under ultrasound irradiation is primarily attributed to the physical phenomena of acoustic cavitation. semanticscholar.org Ultrasound provides the activation energy needed to initiate the reaction and enhances physical mixing. The energy produced by cavitation is transferred to the reaction mass, which improves the mass transfer and diffusion of the reactants (oleic acid and decanol) to the active sites of the lipase enzyme. semanticscholar.org
This improved synergy between the lipase and the reactant molecules leads to a higher rate of reaction. semanticscholar.org Essentially, ultrasound helps overcome mass-transfer limitations, which can be a significant bottleneck in enzyme-catalyzed reactions, especially in viscous solvent-free systems. semanticscholar.org The process accelerates the esterification of free fatty acids by increasing the catalyst's activity and the mass transfer rate.
However, the effect of ultrasound power is not linear. While moderate power can enhance lipase activity, power levels beyond an optimum range can damage and denature the enzyme's structure. semanticscholar.org For this compound synthesis, 50 W was identified as the optimal power, successfully reducing the reaction time from one hour to 25 minutes. semanticscholar.org
Kinetic and Thermodynamic Modeling of Enzymatic this compound Synthesis
Elucidation of Reaction Mechanisms (e.g., Ordered Bi-Bi Model)
Kinetic modeling is a crucial tool for understanding and optimizing biocatalytic reactions. nih.gov For the enzymatic synthesis of this compound, studies involving initial rate data have shown that the reaction follows an Ordered Bi-Bi kinetic model. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp This model is one of several bi-substrate mechanisms, including the Ping-Pong Bi-Bi and Random Bi-Bi models, that can describe reactions where two substrates yield two products. nih.govbiointerfaceresearch.com
The Ordered Bi-Bi mechanism implies a sequential and specific binding order of substrates to the enzyme and a specific order of product release. nih.gov In this mechanism, the formation of a ternary complex (enzyme-substrate1-substrate2) is necessary before any product is released. nih.gov The successful application of the Ordered Bi-Bi model to the ultrasound-assisted synthesis of this compound indicates that the substrates bind to the enzyme in a defined sequence to form the ester. semanticscholar.orgresearchgate.net
Determination of Kinetic Parameters (e.g., Vmax, Michaelis Constants, Inhibition Constants)
Kinetic parameters quantify the efficiency and behavior of the enzyme under specific conditions. For the synthesis of this compound using Fermase CALB™ 10000 under ultrasound irradiation, key kinetic parameters have been determined based on the Ordered Bi-Bi model. semanticscholar.orgresearchgate.netnih.govjst.go.jp
Vmax (Maximum Reaction Rate): This represents the maximum rate of the reaction when the enzyme is saturated with substrates. libretexts.org For this synthesis, Vmax was determined to be 35.02 M/min/g of catalyst. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp
Michaelis Constants (Kₐ and Kₑ): The Michaelis constant (Km) is the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the substrate's affinity for the enzyme. libretexts.org A lower Km indicates higher affinity. libretexts.org In this reaction, the constant for oleic acid (Kₐ) was 34.47 M, and for decanol (Kₑ) it was 3.31 M. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp
Inhibition Constant (Ki): This parameter is used to quantify substrate inhibition, where one of the substrates can inhibit the reaction at high concentrations. The inhibition constant (Ki) for the reaction was found to be 4542.4 M. semanticscholar.orgresearchgate.netresearchgate.netnih.govjst.go.jp
The low sum of square error (SSE) value of 0.000334 for the model further validates its fit to the experimental data. semanticscholar.orgresearchgate.netnih.govjst.go.jp
Table 2: Kinetic Parameters for Enzymatic this compound Synthesis
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Maximum Reaction Rate | Vmax | 35.02 | M/min/g catalyst |
| Michaelis Constant (Oleic Acid) | Kₐ | 34.47 | M |
| Michaelis Constant (Decanol) | Kₑ | 3.31 | M |
| Inhibition Constant | Ki | 4542.4 | M |
Evaluation of Thermodynamic Parameters (e.g., Activation Energy, Enthalpy Change, Entropy Change)
Thermodynamic parameters are essential for describing the energy changes and spontaneity of a reaction. wisdomlib.org These values, including activation energy, enthalpy, entropy, and Gibbs free energy, have been determined for the ultrasound-assisted enzymatic synthesis of this compound at various temperatures. semanticscholar.orgresearchgate.netnih.gov
Activation Energy (Ea): This is the minimum energy required to initiate the chemical reaction. The activation energy for the synthesis of this compound under ultrasound was calculated to be 38.13 kJ/mol, determined from an Arrhenius plot. semanticscholar.org For comparison, the activation energy for the same reaction catalyzed by Novozym 435 in a hexane medium was reported as 16.24 kcal/mol (approximately 67.95 kJ/mol). researchgate.net
Enthalpy Change (ΔH): This represents the change in heat content of the system during the reaction. For this process, the enthalpy change was found to be positive (e.g., 35.53 kJ/mol at 313 K), indicating that the reaction is endothermic and requires an input of energy. semanticscholar.org
Entropy Change (ΔS): This measures the degree of disorder or randomness in the system. The entropy change was determined to be negative (e.g., -0.265 kJ/mol·K at 313 K), suggesting a decrease in randomness as the two reactant molecules combine to form a single ester product. semanticscholar.org
Gibbs Free Energy Change (ΔG): This parameter determines the spontaneity of the reaction. The calculated positive values for ΔG (e.g., 118.46 kJ/mol at 313 K) indicate that the reaction is non-spontaneous under the tested conditions and requires external energy, which is supplied by the ultrasound and heating, to proceed. semanticscholar.org
Table 3: Thermodynamic Parameters for this compound Synthesis at Different Temperatures
| Temperature (K) | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (kJ/mol·K) | Gibbs Free Energy (ΔG) (kJ/mol) |
|---|---|---|---|---|
| 303 | - | 35.61 | -0.2683 | 116.91 |
| 308 | - | 35.57 | -0.2674 | 117.93 |
| 313 | 38.13 | 35.53 | -0.2650 | 118.46 |
| 318 | - | 35.49 | -0.2631 | 119.15 |
Derivatization of this compound for Modified Functionality
This compound possesses a reactive site—the carbon-carbon double bond in its oleate moiety—which allows for chemical derivatization to modify its properties and create new functionalities. acs.org While much of the research focuses on the modification of parent vegetable oils, the principles apply to their fatty acid ester derivatives like this compound. researchgate.net Chemical modification can improve properties such as thermal and oxidative stability, or introduce new chemical handles for further reactions. google.com
Potential derivatization routes for this compound include:
Epoxidation: The double bond can be converted into an epoxide ring. This reaction is a common and scalable industrial process. researchgate.net The resulting epoxidized this compound could serve as an intermediate for producing a range of products through ring-opening reactions with various nucleophiles, leading to derivatives like polyols or other functionalized esters. acs.orgresearchgate.net
Metathesis: Olefin metathesis reactions provide a mechanism to truncate the alkyl chain (ethenolysis), cross-link molecules, or incorporate new functional groups. google.com This could be used to alter the chain length or oligomerize this compound to create materials with different viscosities or lubricating properties. google.com
Thiol-ene Addition: The addition of thiols across the double bond is a robust reaction that can be used to introduce sulfur-containing functional groups. researchgate.net This modification has been shown to significantly alter thermal and flow properties, potentially enhancing viscosity and oxidative stability for applications like biolubricants. researchgate.net
Polymerization: The double bond can be a site for various polymerization methods, including free radical, cationic, or condensation polymerization. acs.org This could transform the liquid ester into a polymer or oligomer with applications in materials science. google.com
Hydrogenation: The double bond can be saturated through hydrogenation. This would convert this compound to decyl stearate (B1226849), increasing its melting point and oxidative stability, which could be desirable for creating solid fats or waxes. google.com
These chemical modifications offer pathways to tailor the physicochemical properties of this compound, expanding its utility beyond cosmetic applications into fields such as biolubricants, plasticizers, and specialty chemical intermediates. acs.orggoogle.com
Epoxidation of Oleate Alkene Moieties
A key step in the functionalization of this compound is the epoxidation of the alkene moiety (the double bond) in the oleic acid chain. whiterose.ac.uk This reaction converts the double bond into a three-membered ring structure known as an epoxide or oxirane ring, creating a more reactive intermediate for further chemical synthesis. alfachemic.comresearchgate.net
The epoxidation of alkyl oleates, including this compound, is effectively carried out using hydrogen peroxide (H₂O₂) as an oxidant in the presence of a catalyst. acs.orgwhiterose.ac.uk One common and efficient method involves using a preformed phosphotungstic acid (PTA) catalyst combined with Adogen 464, a phase transfer catalyst (PTC). acs.orgwhiterose.ac.uk The reaction is typically conducted by heating the alkyl oleate, hydrogen peroxide, water, PTA, and Adogen 464 at a controlled temperature, for instance, 50°C for several hours. acs.orgwhiterose.ac.uk For this compound epoxide, research has shown that this method can achieve high conversion and yield. acs.orgwhiterose.ac.uk
An alternative approach is the in situ epoxidation method, where a peracid is formed within the reaction mixture. alfachemic.comucl.ac.uk This can be achieved by reacting hydrogen peroxide with an organic acid like formic acid or acetic acid, with a catalyst such as sulfuric acid. ucl.ac.ukgoogle.comresearchgate.net
Research Findings on the Epoxidation of this compound Studies have demonstrated the effectiveness of using a preformed phosphotungstic acid catalyst for the epoxidation of various alkyl oleates. For this compound specifically, a high conversion rate and yield have been reported.
| Oleate Epoxide | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| 1-decyl oleate epoxide | 3.0 | 99 | 90 | 90 |
Data sourced from a study using preformed PTA as a catalyst. Reaction conditions: alkyl oleate (100.15 mmol), H₂O₂ (40 mL), water (30 mL), PTA (6 wt % with respect to alkyl oleate), and Adogen 464 (3 wt % with respect to alkyl oleate) at 50°C. acs.orgwhiterose.ac.uk
Ring-Opening Reactions with Poly(ethylene glycols)
The epoxide ring on the modified this compound is a versatile functional group that can undergo ring-opening reactions with various nucleophiles. researchgate.net One significant application is the reaction with poly(ethylene glycols) (PEGs) to synthesize nonionic surfactants. acs.orgwhiterose.ac.uk This process attaches the hydrophilic PEG chain to the hydrophobic oleate backbone, creating an amphiphilic molecule. acs.orgwhiterose.ac.uk
The synthesis is typically performed in a solventless system using a heterogeneous catalyst. acs.orgwhiterose.ac.uk In this procedure, the PEG is heated, the catalyst is added, and the alkyl oleate epoxide is subsequently introduced dropwise. acs.orgwhiterose.ac.uk The reaction temperature is often raised to around 100°C to facilitate the ring-opening. acs.org The properties and applications of the resulting surfactants can be tailored by using PEGs of varying chain lengths, such as PEG 400, PEG 1000, or PEG 1500. whiterose.ac.uk Catalysts like silica-supported boron trifluoride (Si-BF₃) and iron-exchanged montmorillonite (B579905) clay (Fe-mont) have proven effective for this transformation, leading to high surfactant yields. whiterose.ac.uk The use of these heterogeneous catalysts is considered an environmentally benign route, avoiding toxic homogeneous catalysts and minimizing side products. acs.orgacs.org
| Catalyst | Catalyst Loading | Reaction Time | Result |
|---|---|---|---|
| Si-BF₃ | 5 wt % relative to PEG | ~60 min | Effective for ring-opening |
| Fe-mont | 20 wt % relative to PEG | 2 h | Effective, comparable to Si-BF₃ |
Data based on research into the synthesis of nonionic surfactants from alkyl oleate epoxides. whiterose.ac.uk
Formation of this compound-Based Functionalized Molecules
This compound serves as a platform for creating a variety of functionalized molecules beyond PEGylated surfactants. The initial esterification of oleic acid with decanol produces the base molecule, which can then be subjected to further reactions. tiiips.comresearchgate.net
One area of application is the development of pour point depressants (PPDs) for crude oil. researchgate.net In this context, this compound is synthesized and then undergoes further reactions, such as epoxidation followed by diol formation, to create derivatives that can lower the pour point of crude oil. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis of one such PPD synthesized from decanol and oleic acid confirmed the presence of this compound as a major compound. researchgate.net
Enzymatic synthesis represents another important methodology. Lipases, such as those from Thermomyces lanuginosus, can be used to catalyze the esterification of oleic acid and decanol to produce this compound. researchgate.net This biocatalytic approach, often performed in a solvent-free system, is considered a clean technology process. researchgate.net The resulting this compound can then be used as a starting material for the functionalization reactions described previously.
These examples highlight how the this compound structure can be systematically modified—through epoxidation, ring-opening, and other reactions—to generate a library of functional molecules with properties tailored for specific industrial uses, from surfactants in personal care products to additives in the oil industry. whiterose.ac.ukwhiterose.ac.ukresearchgate.net
| Base Molecule | Functionalization Reaction | Resulting Molecule Type | Potential Application |
|---|---|---|---|
| This compound | Epoxidation | This compound Epoxide | Chemical Intermediate |
| This compound Epoxide | Ring-opening with PEG | PEGylated Nonionic Surfactant | Emulsifiers, Detergents, Solubilizers |
| This compound | Epoxidation, Diol Formation | Functionalized Oleate Derivative | Pour Point Depressant |
Advanced Spectroscopic and Chromatographic Characterization of Decyl Oleate
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the interaction of infrared radiation with the sample, a unique spectral fingerprint is obtained, revealing the types of chemical bonds present.
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of organic compounds like decyl oleate (B1233923). The FTIR spectrum provides definitive evidence of the esterification of oleic acid with decanol (B1663958). researchgate.netresearchgate.netresearchgate.net Key absorption bands in the FTIR spectrum confirm the presence of its characteristic functional groups.
The most prominent feature in the FTIR spectrum of decyl oleate is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the region of 1740-1735 cm⁻¹. This peak is a clear indicator of the successful formation of the ester linkage. Another significant set of bands appears in the 3000-2800 cm⁻¹ region, which is characteristic of the symmetric and asymmetric stretching vibrations of C-H bonds in the long aliphatic chains of both the oleic acid and decyl moieties. The presence of a carbon-carbon double bond (C=C) in the oleate portion of the molecule is confirmed by a weaker absorption band around 1650 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group can be observed in the fingerprint region, typically between 1250 and 1150 cm⁻¹.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2925 | Asymmetric C-H Stretch | Aliphatic CH₂ |
| ~2854 | Symmetric C-H Stretch | Aliphatic CH₃ |
| ~1739 | C=O Stretch | Ester |
| ~1650 | C=C Stretch | Alkene |
| ~1165 | C-O Stretch | Ester |
This table presents typical values; actual peak positions may vary slightly depending on the specific instrument and sample preparation.
Attenuated Total Reflectance (ATR-FTIR) for Surface Analysis
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. eanso.org ATR-FTIR is particularly useful for analyzing the surface of a sample. herts.ac.uk When analyzing this compound, the sample is placed in direct contact with an ATR crystal. eanso.org An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This reflection creates an evanescent wave that extends a short distance into the sample, allowing for the absorption of energy at specific wavelengths corresponding to the sample's chemical composition. eanso.org The resulting spectrum is comparable to that obtained by traditional transmission FTIR, providing information about the C=O, C-H, C=C, and C-O functional groups present in this compound. researchgate.netresearchgate.net This technique is valuable for analyzing this compound in its neat form or as part of a mixture or formulation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the precise mapping of the molecular structure.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignment
Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of this compound. researchgate.netwhiterose.ac.uk The spectra provide detailed information about the connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals can be assigned to the different protons in the molecule. The protons on the carbon adjacent to the ester oxygen (the -CH₂-O- group of the decyl chain) typically appear as a triplet around 4.05 ppm. The vinylic protons of the C=C double bond in the oleate chain resonate in the region of 5.34 ppm, often as a multiplet. The protons on the carbon alpha to the carbonyl group (-CH₂-C=O) are observed as a triplet around 2.28 ppm. The numerous methylene (B1212753) (-CH₂-) protons of the long aliphatic chains produce a large, overlapping signal in the upfield region, typically between 1.2 and 1.4 ppm, while the terminal methyl (-CH₃) protons of both the decyl and oleate chains appear as triplets around 0.88 ppm.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears at approximately 173.9 ppm. The carbons of the double bond are found in the olefinic region, around 129.7 and 130.0 ppm. The carbon of the -CH₂-O- group in the decyl portion resonates at about 64.4 ppm. The various methylene carbons of the aliphatic chains give rise to a series of signals in the range of 22 to 35 ppm, and the terminal methyl carbons are observed at the most upfield position, around 14.1 ppm. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (in oleate chain unless specified) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~173.9 |
| -CH=CH- | ~5.34 (m) | ~129.7, ~130.0 |
| -CH₂-O- (decyl) | ~4.05 (t) | ~64.4 |
| -CH₂-C=O | ~2.28 (t) | ~34.3 |
| Allylic -CH₂- | ~2.01 (m) | ~27.2 |
| Aliphatic -CH₂- | ~1.2-1.4 (m) | ~22-32 |
| -CH₃ (decyl and oleate) | ~0.88 (t) | ~14.1 |
Note: (m) denotes multiplet, (t) denotes triplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, DEPT) for Complex Structure Resolution
For a molecule as large and complex as this compound, one-dimensional NMR spectra can have overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to resolve these complexities and confirm the structural assignments. whiterose.ac.ukgithub.iochegg.com
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would confirm the connectivity between adjacent protons, for example, showing a cross-peak between the vinylic protons and the adjacent allylic protons, and between the protons on the carbon alpha to the carbonyl group and its neighboring methylene protons.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. researchgate.net For instance, the proton signal at ~4.05 ppm will show a correlation to the carbon signal at ~64.4 ppm, confirming the assignment of the -CH₂-O- group.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a set of experiments that provides information about the multiplicity of carbon atoms (i.e., whether they are CH, CH₂, or CH₃ groups). uvic.ca A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This helps to differentiate the various methylene and methyl groups in the overlapping aliphatic region of the ¹³C NMR spectrum.
Together, these 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound, confirming the identity and purity of the compound. researchgate.netwhiterose.ac.uk
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine its molecular weight and to gain structural information through the analysis of its fragmentation patterns. researchgate.net
When this compound is introduced into a mass spectrometer, it is ionized, often resulting in the formation of a molecular ion (M⁺). The mass of this ion corresponds to the molecular weight of the compound, which for this compound (C₂₈H₅₄O₂) is approximately 422.7 g/mol . nih.gov
In addition to the molecular ion, the molecule fragments in a predictable manner, providing further structural confirmation. Common fragmentation pathways for esters include cleavage at the C-O bond and the C-C bonds adjacent to the carbonyl group. The resulting fragment ions are detected and their mass-to-charge ratios are plotted to create a mass spectrum. The analysis of these fragments helps to confirm the structures of the acid and alcohol portions of the ester. For example, a peak corresponding to the decyl carbocation or fragments from the oleate chain would be expected. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful combination, where the this compound is first separated from other components by GC before being introduced into the mass spectrometer for analysis. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the characterization of this compound, enabling both the assessment of its purity and the identification of potential by-products and unreacted starting materials. google.com In the synthesis of this compound via transesterification or esterification, GC-MS is employed to monitor reaction progress and confirm the identity and purity of the final product. researchgate.netcymitquimica.com
Research on the synthesis of this compound from methyl oleate and 1-decanol (B1670082) has utilized GC-MS to quantify the product. Studies have shown that while conversions can be quantitative, the selectivity towards this compound may range from 95% to 98%. researchgate.netcymitquimica.com The lower selectivity is attributed to the formation of side products. GC-MS data has been instrumental in identifying these by-products, which can include corresponding epoxides and diols formed during the process. researchgate.netcymitquimica.com
Furthermore, in the production of pour point depressants where this compound is a key component, GC-MS analysis has identified the major compounds in the reaction mixture. researchgate.netscielo.br These analyses confirmed the presence of this compound alongside residual reactants such as oleic acid and 1-decanol. researchgate.netscielo.br GC-MS has also been successfully used to identify this compound as a bioactive compound present in various natural extracts. matestlabs.comabo.fi
Table 1: Summary of GC-MS Findings for this compound Analysis
| Analytical Goal | Findings | Key By-products/Impurities Identified | Reference(s) |
|---|---|---|---|
| Purity Assessment | Purity confirmed by GC-MS, with selectivity reported between 95-98% in synthesis reactions. | - | researchgate.net, cymitquimica.com |
| By-product Identification | Side products formed during synthesis reactions were identified. | Epoxides, Diols | researchgate.net, cymitquimica.com |
| Reactant Residue Analysis | Unreacted starting materials were detected in the final product mixture. | Oleic acid, 1-Decanol | researchgate.net, scielo.br |
| Compound Identification | This compound was identified as a component in various natural material extracts. | - | matestlabs.com, abo.fi |
Thermal Analysis Techniques
Thermogravimetric Analysis-Differential Thermal Analysis (TGA-DTA) for Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential methods for evaluating the thermal stability of materials like this compound. abo.fiworldoftest.comtainstruments.com TGA measures the change in mass of a sample as a function of temperature, providing quantitative data on thermal degradation and volatilization. pharmacompass.com DTA measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic events like melting or decomposition. worldoftest.comtainstruments.com
This compound is noted for its high-temperature resistance. researchgate.net Specific volatility data obtained by a TGA method demonstrates its thermal stability. The analysis revealed a weight loss of 0% at 200°C, indicating no significant volatilization or degradation at this temperature. As the temperature increased, a weight loss of 3% was recorded at 250°C, with a more significant loss of 20% observed at 300°C. researchgate.net This profile suggests that while this compound is stable at moderately high temperatures, significant degradation and volatilization begin to occur between 250°C and 300°C. The thermal degradation of related fatty acid esters typically occurs in a single stage of weight loss, representing a decomposition or devolatilization phase. researchgate.netnist.gov
Table 2: Thermal Stability of this compound by TGA
| Temperature (°C) | Weight Loss (%) | Interpretation | Reference(s) |
|---|---|---|---|
| 200 | 0 | Stable, no significant volatilization/degradation. | researchgate.net |
| 250 | 3 | Onset of minor volatilization/degradation. | researchgate.net |
| 300 | 20 | Significant volatilization/degradation. | researchgate.net |
Rheological and Interfacial Characterization
Surface and Interfacial Tension Measurements
The performance of this compound in various applications is influenced by its behavior at interfaces. Its chemical structure, featuring a long hydrocarbon chain, gives it surfactant-like properties, allowing it to reduce surface tension. researchgate.net182.160.97 The measurement of surface and interfacial tensions is commonly performed using techniques like the DuNoüy ring method or the pendant drop method. cymitquimica.comresearchgate.netsemanticscholar.org
Table 3: Interfacial Properties of this compound and Related Compounds
| Property | Compound | Value | Unit | Reference(s) |
|---|---|---|---|---|
| Surface Tension | This compound | 31.7 | dyne/cm | ebi.ac.uk |
| Interfacial Tension vs. Water (Typical Range for Similar Oils) | Hydrophobic Oils | 22 - 26 | mN/m | cymitquimica.com, mmu.ac.uk |
| Interfacial Tension vs. Water | Decan-1-ol | 8.97 | mN/m | mdpi.com |
Viscosity Profile Determination
This compound is characterized as a compound with low viscosity, a property that makes it a valuable ingredient in formulations where a soft, smooth, and non-greasy feel is desired. google.comresearchgate.net182.160.97 The viscosity of fatty acid esters like this compound is highly dependent on temperature, generally decreasing as temperature increases. acs.org
Detailed studies have characterized the viscosity of this compound across a range of temperatures. The dynamic viscosity was observed to decrease significantly from approximately 17 centipoise (cP) at 0°C to about 2.5 cP at 70°C. pharmacompass.commdpi.com This temperature-dependent profile is crucial for predicting its behavior in various applications and environments. Additionally, its kinematic viscosity has been reported as 18.4 mm²/s at 20°C. researchgate.net
Table 4: Viscosity Profile of this compound
| Temperature (°C) | Dynamic Viscosity (cP) | Kinematic Viscosity (mm²/s) | Reference(s) |
|---|---|---|---|
| 0 | ~17 | - | mdpi.com, pharmacompass.com |
| 20 | - | 18.4 | researchgate.net |
| 70 | ~2.5 | - | mdpi.com, pharmacompass.com |
Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index in Colloidal Systems
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. google.com For colloidal systems such as nanoemulsions containing this compound, DLS is essential for characterizing the mean particle diameter and the polydispersity index (PDI). The PDI is a dimensionless measure of the broadness of the size distribution; a PDI value below 0.25 is typically considered indicative of a monodisperse or uniform particle population.
In studies of nanoparticulate carrier systems composed of carnauba wax and this compound, DLS measurements revealed particle sizes ranging from 239 to 749.9 nm. The corresponding PDI values were between 0.100 and 0.425, indicating that some formulations achieved narrow size distributions while others were more polydisperse. In other oil-in-water nanoemulsion systems, mean particle sizes have been recorded in the range of 126.9 to 231.9 nm with PDI values around 0.1, signifying monodispersed emulsions. However, in more complex emulsions, the presence of multiple lipids including this compound can lead to inhomogeneous oil droplet distributions, reflected by high PDI values of around five. worldoftest.com
Table 5: DLS Characterization of Colloidal Systems Containing this compound
| Colloidal System | Mean Particle Size (nm) | Polydispersity Index (PDI) | Reference(s) |
|---|---|---|---|
| Carnauba wax/decyl oleate nanoparticles | 239 - 749.9 | 0.100 - 0.425 | |
| Plant oil-loaded nanoemulsions | 126.9 - 231.9 | ~ 0.1 | |
| Multi-lipid emulsion | Not specified | ~ 5 | worldoftest.com |
Electrophoretic Mobility and Zeta Potential Analysis
The characterization of colloidal systems, such as emulsions and nanocarriers incorporating this compound, heavily relies on the analysis of their surface charge properties. Electrophoretic mobility and zeta potential are crucial parameters for predicting the stability and behavior of these particulate systems in a liquid medium.
Electrophoretic mobility refers to the velocity of a charged particle in a fluid under the influence of a unit electric field. google.com This mobility is directly related to the zeta potential (ZP), which is the electric potential at the slipping plane—the boundary that separates the particle and the ions firmly attached to its surface from the bulk liquid. The relationship is described by the Henry equation. google.com The ZP is a key indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. azonano.com
In the context of formulations containing this compound, which is often used as the liquid lipid or oil phase in nanoemulsions and nanostructured lipid carriers (NLCs), the zeta potential provides critical insights into the long-term physical stability of the dispersion. bibliotekanauki.plnih.gov A high absolute zeta potential value, typically considered to be above |30| millivolts (mV), signifies strong repulsive forces between particles. tandfonline.comgoogle.com These forces can prevent particle aggregation, flocculation, and coalescence, thereby ensuring a stable formulation. google.com Conversely, ZP values close to zero suggest a higher likelihood of instability. tandfonline.com
Research on NLCs formulated with this compound as the liquid lipid has demonstrated the significant impact of composition and process parameters on the resulting zeta potential. bibliotekanauki.plnih.gov In one study, optimal NLC formulations were developed with zeta potential values reaching –30 mV, and a particularly stable formulation registered a ZP of approximately –38 mV. bibliotekanauki.pl The negative charge is often attributed to the adsorption of anionic surfactants or the ionization of surface groups at the oil-water interface.
Similarly, studies on nanoparticulate carriers composed of carnauba wax and this compound reported zeta potential values ranging from -19.40 mV to -25.30 mV, which were deemed indicative of a high degree of stability. researchgate.net Another investigation involving diazepam-loaded NLCs that utilized this compound found a zeta potential of -18.20 mV for their optimized formulation, which met the requirements for their specific application. semanticscholar.org
The measurement of electrophoretic mobility to determine zeta potential is commonly performed using techniques like Laser Doppler Velocimetry (LDV), often integrated into instruments such as a Zetasizer Nano. bibliotekanauki.plnih.gov
The following tables summarize research findings on the zeta potential of various formulations containing this compound.
Table 1: Zeta Potential of Nanostructured Lipid Carriers (NLCs) Containing this compound
| Formulation Type | Other Key Components | Measured Zeta Potential (mV) | Reference |
| NLC | Modified beeswax, decyl glucoside | up to –30 | bibliotekanauki.pl |
| Optimized NLC | Apifil (beeswax), Myritol (triglyceride), PlantaCare (decyl glucoside) | ~ –38 | bibliotekanauki.pl |
| Diazepam-loaded NLC | Glyceryl monostearate, Tween 80, Sodium deoxycholate | -18.20 | semanticscholar.org |
Table 2: Zeta Potential of Other Formulations Containing this compound
| Formulation Type | Other Key Components | Measured Zeta Potential (mV) | Reference |
| Nanoparticulate Carrier | Carnauba wax | -19.40 to -25.30 | researchgate.net |
| Nanoemulsion for Hair | Plant oils, cationic surfactant | +62.9 to +79.2 | sci-hub.se |
Physicochemical Investigations and Interfacial Phenomena of Decyl Oleate
Interfacial Adsorption Behavior of Decyl Oleate (B1233923)
The manner in which decyl oleate molecules arrange themselves at the boundary between two immiscible liquids, such as oil and water, is crucial to its function as a formulation component.
The adsorption of surfactants like this compound at liquid-liquid interfaces is a dynamic process governed by the amphiphilic nature of the molecule. The this compound molecule possesses a polar head group (the ester functional group) and a nonpolar tail (the hydrocarbon chains of both the decyl alcohol and oleic acid moieties). This dual character drives the molecule to accumulate at the interface between a polar liquid (like water) and a nonpolar liquid (like an oil), orienting itself to minimize the free energy of the system. The polar head resides in the aqueous phase, while the nonpolar tail extends into the oil phase.
A primary consequence of surfactant adsorption at a liquid-liquid interface is the reduction of interfacial tension (IFT). Interfacial tension is a measure of the energy required to create a new unit area of the interface. The presence of this compound molecules at the oil-water interface disrupts the cohesive forces between the water molecules and between the oil molecules. The attraction forces between the this compound molecules and the water and oil molecules are less than the forces between the like molecules, leading to a decrease in the energy of the interface and thus a reduction in IFT. uomustansiriyah.edu.iq
The extent of IFT reduction is dependent on the concentration of this compound. As the concentration increases, more molecules adsorb at the interface, leading to a greater reduction in IFT until the interface becomes saturated. At this point, further increases in concentration have a minimal effect on IFT, and micelles may begin to form in the bulk phase. The effectiveness of a surfactant in reducing IFT is a key indicator of its potential as an emulsifying agent. epfl.ch Studies on various surfactants have shown that factors such as the length of the hydrocarbon chain can influence the efficiency of IFT reduction. epfl.ch
| Factor | Influence on Interfacial Tension (IFT) | Underlying Principle |
|---|---|---|
| Surfactant Concentration | Increases in concentration generally lead to a decrease in IFT up to the Critical Micelle Concentration (CMC). | Greater packing of surfactant molecules at the interface reduces the energy required to expand the interface. |
| Molecular Structure (e.g., chain length) | Longer hydrophobic chains can lead to more significant IFT reduction at lower concentrations. | Increased hydrophobicity enhances the driving force for the molecule to adsorb at the interface. epfl.ch |
| Temperature | The effect is complex and can either increase or decrease IFT depending on the specific system and surfactant. | Temperature affects both the solubility of the surfactant and the kinetic energy of the molecules at the interface. |
| Presence of Electrolytes | Can enhance the effectiveness of ionic surfactants by reducing electrostatic repulsion between head groups. | Electrolytes screen the charges of the ionic head groups, allowing for denser packing at the interface. acs.org |
The accumulation of this compound molecules at the oil-water interface results in the formation of an interfacial film. researchgate.net This film is not merely a static layer but possesses distinct physical properties that are critical for the stability of emulsions. The characteristics of this film, such as its thickness, density, and viscoelasticity, are influenced by the packing of the this compound molecules.
The nature of the interfacial film can range from a liquid-expanded state at low surface concentrations to a more condensed, solid-like film at higher concentrations. researchgate.net The strength and elasticity of this film provide a mechanical barrier that resists the rupture which would lead to the coalescence of dispersed droplets. researchgate.net The properties of these films can be studied using techniques such as interfacial rheology, which measures the response of the interface to deformation. core.ac.uk A more elastic and rigid interfacial film generally imparts greater stability to an emulsion. core.ac.uk
Influence of this compound on Interfacial Tension Reduction
Colloidal Stability Mechanisms in this compound-Containing Systems
In emulsions, where one liquid is dispersed as droplets in another, long-term stability is a primary concern. This compound plays a crucial role in stabilizing these systems by preventing the droplets from aggregating and eventually merging.
Colloidal stability is often explained by the interplay of attractive and repulsive forces between dispersed particles. particletechlabs.com Van der Waals forces are generally attractive and promote aggregation. basicmedicalkey.com To counteract this, repulsive forces must be established. This compound, although a nonionic surfactant, can contribute to stability through steric hindrance. The adsorbed layers of this compound on the surfaces of the droplets create a physical barrier. basicmedicalkey.com When two droplets approach each other, the compression or interpenetration of these adsorbed layers is energetically unfavorable, leading to a repulsive force that keeps the droplets separated. nsf.gov.lk This phenomenon is known as steric stabilization.
Flocculation is the process where droplets aggregate into loose clusters, while coalescence is the irreversible merging of these droplets to form larger ones, ultimately leading to phase separation. makingcosmetics.com this compound helps to prevent both of these destabilizing processes.
The primary mechanism by which this compound suppresses flocculation is by providing the repulsive steric barrier described previously. nsf.gov.lk This barrier prevents the droplets from coming into close enough contact for the attractive van der Waals forces to dominate. wiley-vch.de
The suppression of coalescence is directly related to the properties of the interfacial film formed by this compound. researchgate.net A strong, elastic interfacial film provides a mechanical resistance to the deformation and rupture that must occur for two droplets to merge. researchgate.net When droplets collide, the film prevents them from fusing. The ability of this compound to significantly lower the interfacial tension also plays a role, as systems with lower interfacial energy are generally more resistant to the reduction in total interfacial area that occurs during coalescence. Cosmetic emulsions prepared with polar oils like this compound have been shown to form very fine droplets and exhibit long-term stability. nih.gov
| Destabilization Process | Description | Role of this compound in Suppression |
|---|---|---|
| Flocculation | Aggregation of droplets into clusters due to attractive forces. mdpi.com | Provides a steric barrier through its adsorbed layer, creating repulsion between droplets. nsf.gov.lk |
| Coalescence | Merging of droplets to form larger ones, leading to phase separation. mdpi.com | Forms a strong, elastic interfacial film that mechanically resists rupture and fusion of droplets. researchgate.netresearchgate.net |
| Creaming/Sedimentation | Movement of droplets under gravity due to density differences. makingcosmetics.com | Indirectly, by preventing flocculation and coalescence, it helps maintain a smaller droplet size, which slows down creaming or sedimentation. |
| Ostwald Ripening | Growth of larger droplets at the expense of smaller ones due to differences in solubility. | The interfacial film can act as a barrier to the diffusion of the dispersed phase molecules between droplets. |
Electrostatic Repulsion and Steric Hindrance Contributions
Phase Behavior Studies
The phase behavior of this compound is a key determinant of its performance in formulations, influencing product stability, texture, and efficacy.
In studies of O/W creams, the inclusion of this compound at a concentration of 10% has been shown to influence the structure and skin hydration potential. researchgate.net Polarization microscopy of these creams revealed the formation of anisotropic structures, specifically lamellar gel-crystalline and liquid-crystalline phases, which are crucial for stabilizing the emulsion. researchgate.net The presence of different emollients, such as this compound, can lead to variations in these stabilizing structures. researchgate.net For instance, a cream containing this compound demonstrated a significant initial hydration effect on the skin, suggesting a rapid release of water from the emulsion. researchgate.net
The table below summarizes the components of an example O/W emulsion containing this compound. nih.gov
| Phase | Ingredient | Function | Concentration (%) |
| Oil Phase (A) | Olive Oil (Olea Europea oil) | Emollient | 4.0 |
| Unsaponifiable Olive Oil | Emollient | 4.0 | |
| Jojoba Oil (Simmondsia Chinensis oil) | Emollient | 4.0 | |
| This compound | Emollient | 2.5 | |
| Cetearyl Alcohol | Viscosity controlling | 2.0 | |
| Dimethicone | Anti-foaming agent | 1.0 | |
| Aqueous Phase (B) | Purified Water | Diluent | q.s. 100 |
| Disodium EDTA | Metal ion binder | 0.1 | |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Rheology modifier | 0.1 | |
| Carbomer | Rheology modifier | 0.2 |
This interactive table provides a breakdown of the components in a representative oil-in-water emulsion formulation.
Micellization is a phenomenon where surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). core.ac.uk This process is fundamental to the function of many products, including detergents and solubilizing agents. The CMC can be determined by monitoring changes in various physicochemical properties of a solution, such as surface tension, conductivity, and light scattering. researchgate.net
While this compound itself is not a primary surfactant, its presence in a formulation can influence the micellization behavior of other surfactants. For instance, in studies of mixed micellar systems, the interaction between different types of surfactant molecules is a key factor. Research on mixed micelles of sodium oleate with other surfactants like alkylglucosides and amine oxides has shown that the CMC of the mixture depends on the composition and the molecular structure of the components. nih.gov
The determination of the CMC is crucial for understanding how surfactants will behave in a given system. Various methods are employed to measure CMC, including surface tension measurements, which identify the concentration at which the surface tension of the solution ceases to decrease significantly with increasing surfactant concentration. mdpi.com
The table below presents the CMC values for sodium oleate in different conditions, illustrating how the environment can affect micelle formation. core.ac.uk
| Surfactant System | Critical Micelle Concentration (CMC) (M) |
| Sodium Oleate in Rapeseed Oil | 4.4 x 10⁻⁵ |
| Sodium Stearate (B1226849) in Rapeseed Oil | 7.1 x 10⁻⁵ |
| Sodium Oleate with 3.5 x 10⁻⁵ M Lecithin | 1.1 x 10⁻⁴ |
| Sodium Stearate with 3.5 x 10⁻⁵ M Lecithin | 1.3 x 10⁻⁴ |
This interactive table showcases the Critical Micelle Concentration (CMC) of sodium oleate and sodium stearate under varying conditions.
This compound in Multi-Component Emulsion Systems
Solvent-Solute Interactions and Solubilization Capacity
The ability of a substance to dissolve other compounds is a critical property in many chemical and pharmaceutical applications.
This compound functions as a mild, oil-soluble solvent in numerous cosmetic and personal care products. atamanchemicals.comalfa-chemistry.com It is miscible with a variety of hydrophobic substances, including ethanol (B145695), methylene (B1212753) chloride, light petroleum, silicones, esters, and mineral and vegetable oils, but is practically insoluble in water. atamanchemicals.com This solubility profile makes it an effective carrier for active ingredients, enhancing their dispersion and potential absorption in formulations. atamanchemicals.com
Its solvent properties are particularly valuable in makeup and makeup removers, where it acts as a wetting agent for pigments like iron oxides, facilitating their even suspension and easy application and removal. cir-safety.org In the pharmaceutical industry, the solubilizing properties of this compound are utilized in drug formulation. marketresearchfuture.com The ability of a vehicle to solubilize a drug is a critical factor in its delivery and bioavailability.
The solubilization capacity of this compound is also relevant in the context of microemulsions. The formation of microemulsions often depends on the ability of the oil phase to be solubilized by a surfactant system. Studies have shown that the efficiency of a surfactant in forming a microemulsion is influenced by the molecular volume and chemical structure of the oil used. nih.gov For example, oils with lower molecular volumes are often more readily solubilized. nih.gov this compound, as an oil phase, plays a role in these complex solubilization processes within microemulsion systems. sci-hub.se
Rheological Behavior of Decyl Oleate and Its Systems
Viscoelastic Properties of Decyl Oleate (B1233923) Formulations
Viscoelasticity describes materials that exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when deformed. In cosmetic emulsions, these properties are crucial for stability and sensory perception. pmf.unsa.ba
Formulations containing decyl oleate can be engineered to possess specific viscoelastic profiles. Studies on oil-in-water (O/W) emulsions using this compound as the internal oil phase show that the choice of emulsifier and the production process significantly impact the final microstructure and, consequently, the viscoelastic behavior. pmf.unsa.ba For instance, different emulsion structures and droplet size distributions can be achieved, which directly affects the product's rheology. pmf.unsa.ba
In temperature-dependent viscoelastic tests on various cream formulations, a cream containing this compound demonstrated notable elastic behavior. uq.edu.au Research findings indicated that for the this compound formulation, the storage modulus (G'), which represents the elastic component, was higher than the loss modulus (G''), which represents the viscous component, over a tested temperature range. uq.edu.au This suggests that the formulation maintains a stable, structured internal network. uq.edu.au The viscoelastic nature of oleate-based systems can also be observed in aqueous dispersions of sodium oleate, which form entangled networks leading to viscoelastic properties. researchgate.net
Table 1: Summary of Research on Viscoelastic Properties of this compound Formulations
| Formulation Type | Key Research Finding | Reference |
|---|---|---|
| O/W Emulsion with this compound | Viscoelastic properties are highly dependent on the emulsifier system and production process. | pmf.unsa.ba |
| This compound Cream (F3) | Exhibited dominant elastic behavior (Storage Modulus G' > Loss Modulus G'') over a tested temperature range, indicating structural maintenance. | uq.edu.au |
Flow Behavior and Shear Thinning Characteristics
Flow behavior is a critical aspect of a product's texture and application. Many cosmetic emulsions are non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. merlinerd.com Formulations containing this compound typically exhibit shear-thinning (or pseudoplastic) behavior. ulisboa.pt
Shear-thinning is characterized by a decrease in viscosity as the shear rate increases. merlinerd.comrsc.org This is a highly desirable property for topical products. At rest (low shear), the product has a higher viscosity, allowing it to remain stable in its container. During application, such as rubbing onto the skin (high shear), the viscosity decreases, allowing for smooth and easy spreading. anton-paar.com The flow curve of such a liquid often shows a Newtonian plateau at very low shear stress, followed by a region where viscosity drops as shear stress increases. researchgate.net This behavior is attributed to the alignment of polymer chains or the deformation of dispersed droplets within the formulation under shear, which reduces internal resistance to flow. rsc.org
Some formulations may also exhibit thixotropy, which is a time-dependent shear-thinning behavior. anton-paar.com This means that after the shear force is removed, the fluid's viscosity gradually recovers to its initial state over a period of time, which helps the product set on the skin without running. anton-paar.com
Influence of this compound on System Viscosity and Rheological Modifiers
In comparative studies, the choice of emollient has a clear impact on viscosity. For example, emulsions formulated with this compound showed considerably higher viscosity than similar formulations made with the emollient cyclomethicone. scielo.brscielo.br This demonstrates that this compound contributes more to the system's body and consistency than some lighter emollients.
The final viscosity is also heavily dependent on the concentration and type of other formulation components. The concentration of the emulsifying agent has a direct relationship with viscosity; an increase in surfactant concentration often leads to an increase in viscosity. scielo.brscielo.br Furthermore, formulators often use rheological modifiers, such as natural gums (Solagum™ Tara) or clays (B1170129) (bentonite), to achieve the desired viscosity and texture profile. scielo.brulisboa.pt In such complex systems, this compound provides emolliency and contributes to the base viscosity, which is then fine-tuned by these specialized thickeners. nih.gov Its branched-chain isomer, isothis compound, is also noted for its ability to control product viscosity. cir-safety.org
Table 2: Comparative Viscosity of Emulsions with Different Emollients
| Oily Phase Emollient | Emulsifier (LSX) Conc. | Relative Viscosity Finding | Reference |
|---|---|---|---|
| This compound | 5% w/w | Higher viscosity than the cyclomethicone formulation. | scielo.brscielo.br |
| Dimethicone | 5% w/w | Viscosity comparable to the this compound formulation. | scielo.br |
| Cyclomethicone | 5% w/w | Considerably lower viscosity than this compound and dimethicone formulations. | scielo.brscielo.br |
| This compound | 10% w/w | Higher viscosity than the 5% w/w LSX formulation, indicating a thick consistency. | scielo.br |
Temperature Dependence of this compound Viscosity
The viscosity of this compound, like most fatty acid esters, is dependent on temperature. researchgate.net As temperature increases, viscosity decreases, and conversely, as temperature decreases, viscosity increases. researchgate.netiastate.edu This relationship is a critical parameter for products intended for use in varying climates or for processes involving heating and cooling cycles. iastate.edu
Research on a series of oleate esters, including this compound, confirmed this behavior over a temperature range of 0°C to 70°C. researchgate.net A specific measurement for this compound shows a kinematic viscosity of 18.4 mm²/s at 20°C. chemos.de The change in viscosity with temperature is a fundamental physical property that must be considered during formulation development to ensure product stability and performance across its expected shelf life and usage conditions. researchgate.net
Table 3: Viscosity of this compound at Different Temperatures (Illustrative Data)
| Temperature (°C) | Kinematic Viscosity (mm²/s) | Reference |
|---|---|---|
| 20 | 18.4 | chemos.de |
| General Trend (0-70) | Viscosity decreases as temperature increases. | researchgate.net |
Mentioned Compounds
Integration in Advanced Material Systems and Formulation Science
Role of Decyl Oleate (B1233923) in Nanostructured Lipid Carriers (NLCs) and Lipid Nanoparticles (LNPs)
Nanostructured Lipid Carriers (NLCs) and Lipid Nanoparticles (LNPs) represent a modern generation of drug delivery systems, designed to enhance the therapeutic efficacy of various active pharmaceutical ingredients. nih.govnih.gov These carriers are composed of a blend of solid and liquid lipids, which creates an imperfect crystal structure, allowing for higher drug loading and preventing drug expulsion during storage. nih.gov Decyl oleate is frequently selected as a liquid lipid component in these formulations due to its biocompatibility and ability to improve the solubility of active compounds. nih.govatamanchemicals.com
This compound serves as a key liquid lipid, or oil, in the matrix of NLCs. nih.govbibliotekanauki.pl It is blended with a solid lipid to form the nanoparticle core. nih.gov The inclusion of a liquid lipid like this compound into the solid lipid matrix leads to a depression in the melting point and disrupts the crystalline order of the solid lipid. bibliotekanauki.pl This less-ordered structure creates more space to accommodate active ingredients, a significant advantage over earlier Solid Lipid Nanoparticles (SLNs). nih.gov
The choice of liquid lipid is critical for the performance and stability of NLCs. uclan.ac.uk The chemical structure and properties of the liquid lipid, such as its lipophilicity, influence the particle's characteristics and its ability to carry a drug. uclan.ac.ukresearchgate.net this compound, a C18 fatty acid ester, is considered a liquid lipid with higher lipophilicity. uclan.ac.ukresearchgate.net Its incorporation can lead to the formation of more spherical particles, which enhances the stability of the dispersion over time. uclan.ac.uk
Table 1: Examples of this compound in NLC Formulations
| Solid Lipid | Active Ingredient/Application | Key Finding | Reference |
|---|---|---|---|
| Cetyl palmitate | Bemotrizinol (B606015) (UV filter) | The type of oil, including this compound, strongly affected the NLC's ability to load the UV filter. | preprints.org |
| Carnauba wax | Titanium dioxide (inorganic sunscreen) | Encapsulation of TiO2 in a carnauba wax and this compound matrix led to a significant increase in SPF. | researchgate.net |
| Trimyristin (B1681580) | Resveratrol | This compound, as a long-chain oleate, yielded NLCs with lower particle size compared to less lipophilic oils. | uclan.ac.ukresearchgate.net |
| Glyceryl behenate | General NLC properties | The composition of the preemulsion, including the type of liquid lipid like this compound, had a significant impact on nanoparticle structure. | nih.govbibliotekanauki.pl |
The incorporation of this compound into lipid carrier formulations significantly influences their key physicochemical properties, including particle size (PS), polydispersity index (PDI), and zeta potential (ZP). nih.govuclan.ac.uk These parameters are crucial for the stability, efficacy, and safety of the nanocarrier system.
Particle Size and Polydispersity Index (PDI): The type and amount of liquid lipid are determining factors for the resulting particle size and the homogeneity of the particle population (PDI). uclan.ac.uk Research indicates that oils with higher lipophilicity, such as the C18 fatty acid ester this compound, tend to produce NLCs with smaller particle sizes compared to oils with lower lipophilicity. uclan.ac.ukresearchgate.net However, increasing the concentration of the liquid lipid can sometimes lead to a slight increase in particle size. researchgate.net
In a study using carnauba wax and this compound to encapsulate inorganic sunscreens, the resulting particle sizes ranged from 239 to 749.9 nm, with PDI values between 0.100 and 0.425, indicating a relatively uniform size distribution. researchgate.net Another study developing NLCs for the UV filter bemotrizinol reported that unloaded NLCs formulated with this compound and cetyl palmitate had mean particle sizes ranging from 37.4 to 48.1 nm and PDI values well below 0.300. preprints.org
Zeta Potential (ZP): Zeta potential is a measure of the electric charge on the particle surface and is a critical indicator of the physical stability of a colloidal dispersion. bibliotekanauki.pluclan.ac.uk High absolute ZP values (typically > |30| mV) suggest good stability due to electrostatic repulsion between particles, which prevents aggregation. bibliotekanauki.pl
The composition of the NLC, including the liquid lipid and surfactants, affects the zeta potential. In one study, optimal NLC formulations, which included this compound as a potential liquid lipid, achieved zeta potential values of up to -30 mV, indicating good stability. nih.govbibliotekanauki.pl In another investigation, NLCs based on carnauba wax and this compound showed surface charge measurements up to -40.8 mV, also denoting stable dispersions. researchgate.net The characteristics of the liquid lipid can play a role, with studies showing that liquid lipids with free hydroxyl groups and higher HLB values can contribute to an increase in the negative surface charge. researchgate.net
Table 2: Physicochemical Properties of NLCs Containing this compound
| NLC System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
|---|---|---|---|---|
| Carnauba wax/Decyl oleate with inorganic sunscreens | 239 - 749.9 | 0.100 - 0.425 | Up to -40.8 | researchgate.net |
| Cetyl palmitate/Decyl oleate (unloaded) | 37.4 - 48.1 | < 0.300 | Not specified in this result | preprints.org |
| Trimyristin/Decyl oleate | Lower PS compared to less lipophilic oils | Influenced by liquid lipid nature | -21.3 to -39.9 (range for various lipids) | uclan.ac.ukresearchgate.net |
| Various solid lipids/Decyl oleate | 60 - 80 (optimal formulations) | Not specified in this result | Up to -30 | nih.govbibliotekanauki.pl |
The production of NLCs involving this compound utilizes several high-energy manufacturing techniques designed to create nano-sized particles with a uniform distribution. The most common methods are hot melt high-pressure homogenization (HPH) and ultrasonication. nih.govnih.govuclan.ac.uknih.gov
Hot Melt High-Pressure Homogenization (HPH): This is a widely used and scalable technique for producing NLCs. nih.govnih.gov The process involves the following steps:
Preparation of Phases: The lipid phase, consisting of the solid lipid (e.g., trimyristin, carnauba wax) and the liquid lipid (this compound), is melted at a temperature 5-10°C above the melting point of the solid lipid. nih.govuclan.ac.uk Separately, an aqueous phase containing surfactants is heated to the same temperature. nih.gov
Pre-emulsion Formation: The hot lipid phase is dispersed into the hot aqueous surfactant solution under high-speed or high-shear stirring to form a coarse oil-in-water (o/w) pre-emulsion. nih.govbibliotekanauki.pl
Homogenization: This hot pre-emulsion is then passed through a high-pressure homogenizer. nih.gov The high pressure and disruptive forces within the homogenizer reduce the droplet size to the nanometer range. nih.gov This process is typically repeated for several cycles to achieve the desired particle size and a narrow size distribution. nih.gov
Cooling: The resulting hot nanoemulsion is then cooled down, allowing the lipid matrix to solidify and form the NLC dispersion. nih.gov
This method was employed in studies using this compound with trimyristin and with carnauba wax to produce NLCs. researchgate.netuclan.ac.uk
Ultrasonication: Ultrasonication is another effective method for producing NLCs and can be used alone or in conjunction with homogenization. nih.govbibliotekanauki.pl The procedure is similar to HPH in the initial steps:
Phase Preparation: A lipid phase containing this compound is melted, and an aqueous surfactant solution is prepared and heated. bibliotekanauki.plhielscher.com
Pre-emulsion Formation: The two phases are mixed to form a pre-emulsion. bibliotekanauki.plhielscher.com
Sonication: The pre-emulsion is then subjected to high-intensity ultrasound waves using a probe-type sonicator. nih.govbibliotekanauki.pl The acoustic cavitation generated by the ultrasound provides the energy to break down the coarse emulsion droplets into nanoparticles. hielscher.com The time and energy of the sonication process are critical parameters that are modified to control the final particle size. nih.govbibliotekanauki.pl
Cooling: The dispersion is then cooled to allow the NLCs to form. hielscher.com
Studies have demonstrated the use of ultrasonication to successfully prepare NLCs with this compound, achieving optimal particle sizes in the range of 60 to 80 nm. nih.govbibliotekanauki.pl
Influence on Particle Size, Size Distribution, and Zeta Potential of Lipid Carriers
This compound as a Component in Polymer and Surfactant Systems
Beyond its role in lipid nanoparticles, this compound is a valuable molecule in the broader field of formulation science, particularly in the creation of novel surfactants and its interactions within polymeric systems.
Recent research has focused on environmentally benign methods to synthesize novel nonionic surfactants using this compound as a starting material. york.ac.ukacs.org This process typically involves a multi-step synthesis:
Transesterification: Methyl oleate is converted to other alkyl oleates, including this compound. york.ac.ukacs.org
Epoxidation: The double bond in the oleate chain of this compound is epoxidized. This reaction often uses an oxidant like hydrogen peroxide in the presence of a catalyst. whiterose.ac.uk
Ring-Opening: The resulting epoxide is then reacted with poly(ethylene glycols) (PEGs) of varying chain lengths. york.ac.ukacs.org This ring-opening step, which can be performed using a solventless, heterogeneously catalyzed process, attaches the hydrophilic PEG chain to the lipophilic oleate backbone, creating the nonionic surfactant molecule. york.ac.ukacs.org
The resulting surfactants, derived from this compound and other alkyl oleates, exhibit promising physicochemical properties. Studies have shown that as the length of the alkyl oleate chain increases from ethyl to decyl, the critical micelle concentration (CMC) of the surfactant decreases to below 0.1 mg/ml. york.ac.ukacs.org The hydrophilic-lipophilic balance (HLB) values of these novel surfactants suggest they can be applied as oil-in-water emulsifiers, detergents, and solubilizing agents. york.ac.ukacs.orgresearchgate.net This synthetic route offers a way to produce high-yield, atom-efficient surfactants with tunable properties based on the choice of the alkyl chain and the length of the PEG chain. york.ac.ukacs.org
In the context of lipid-polymeric films for topical applications, lipids like this compound can be incorporated to act as plasticizers, which improve the mechanical flexibility of the film. mdpi.comresearchgate.net Its primary role in many topical formulations is as an emollient and skin-conditioning agent, providing a smooth feel and enhancing spreadability. atamanchemicals.commdpi.com When combined with polymeric systems that structure the formulation, this compound ensures a desirable sensory profile and can act synergistically with other ingredients to improve skin hydration. nih.gov For example, in a multicomponent O/W cosmetic emulsion containing a plant extract, this compound was used alongside other oils to impart emollience and hydration, complementing the functional activity of the extract and the structure provided by the emulsion's polymeric components. nih.gov
Development of Nonionic Surfactants from Alkyl Oleate Epoxides
Advanced Lubricant and Additive Research
The evolution of lubrication technology is increasingly driven by the dual needs for enhanced performance and environmental responsibility. This has led to significant research into advanced materials and formulations that can meet stringent operational demands while offering benefits such as biodegradability and sustainability. Within this context, oleochemicals, derived from vegetable oils and animal fats, have emerged as promising candidates for the development of next-generation lubricants and additives. This compound, an ester of decyl alcohol and oleic acid, is a notable example of such a compound, finding applications in specialized areas of lubricant and additive research.
This compound as a Component in Biolubricant Research
The interest in biolubricants stems from their potential to replace petroleum-based products with more environmentally friendly and sustainable alternatives. iastate.edu While vegetable oils in their natural state possess excellent lubricity, they often exhibit limitations such as poor performance at low temperatures and low oxidative stability, which have historically hindered their widespread use. iastate.educsic.es
To overcome these shortcomings, research has focused on the chemical modification of vegetable oils and their constituent fatty acids. iastate.edu Esterification is a key process in this field, and various fatty esters, including oleate esters of normal alcohols with chain lengths from 1 to 12 carbons, have been synthesized and studied as potential biolubricants. iastate.edu this compound, synthesized from oleic acid and decanol (B1663958), is one such ester that has been investigated for its lubricant properties. researchgate.nettiiips.com
Evaluation of this compound Derivatives as Pour Point Depressants
The formation of wax crystals in crude oil at low temperatures can lead to significant flow assurance problems, a major challenge in the petroleum industry. undip.ac.idresearchgate.net Pour point depressants (PPDs) are chemical additives designed to inhibit the formation and agglomeration of these wax crystals, thereby lowering the temperature at which the oil will flow. undip.ac.idnih.gov
Recent research has explored the use of oleic acid derivatives as effective PPDs. undip.ac.idresearchgate.netresearchgate.net In one study, various PPDs were synthesized using oleic acid as the base material. undip.ac.idresearchgate.net The process involved the esterification of oleic acid with different alcohols, including decanol, to produce a product referred to as "PPD-Ester Decanol". undip.ac.idresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of a related product confirmed the presence of this compound as one of the major compounds. undip.ac.idresearchgate.netresearchgate.net
The performance of these synthesized additives was evaluated by measuring their effect on the pour point of a crude oil sample according to ASTM D-5853. undip.ac.idresearchgate.net The findings demonstrated that the this compound-containing product effectively reduced the pour point of the crude oil. undip.ac.idresearchgate.net A derivative created by further esterifying the initial product with additional oleic acid showed an even more significant depression of the pour point. undip.ac.idresearchgate.net
| Sample | Description | Pour Point (°C) | Pour Point Reduction (°C) |
|---|---|---|---|
| Blank Crude Oil | Untreated crude oil sample | 39 | N/A |
| PPD-Ester Decanol | Product from esterification of oleic acid with decanol | 36 | 3 |
| PPD-Ester Decanol + Oleic Acid | Product from further esterification with oleic acid | 30 | 9 |
These results indicate that this compound and its derivatives can effectively interact with paraffin (B1166041) wax crystals, modifying their growth and preventing the formation of a rigid network, which is the mechanism by which PPDs function. undip.ac.idnih.gov
Biocatalytic Transformations and Bioremediation Studies of Decyl Oleate
Enzymatic Degradation Mechanisms of Decyl Oleate (B1233923)
The breakdown of decyl oleate in biological systems is primarily an enzymatic process. The key reaction is the hydrolysis of the ester bond, which splits the molecule into its constituent alcohol and fatty acid.
Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. taylorandfrancis.com In the context of this compound, lipases, a specific type of esterase that acts on lipid substrates, play a central role. The hydrolysis of this compound yields decanol (B1663958) (a fatty alcohol) and oleic acid (a fatty acid). publisso.deuzh.ch This reaction is fundamental to the metabolism of the compound in various organisms.
The rate of enzymatic hydrolysis for fatty acid esters can be influenced by the chemical structure of the molecule, specifically the chain lengths of both the alcohol and fatty acid components. europa.eu Studies on cosmetic ingredients have shown that for certain microorganisms to utilize this compound, the ester bond must first be cleaved by a lipase (B570770) to release the oleic acid. mdpi.com This enzymatic action is a prerequisite for the compound to be assimilated by microbial cells.
Several microorganisms have been identified that are capable of degrading this compound. Research into the impact of cosmetic ingredients on skin microflora has shown that certain yeast species of the genus Malassezia, as well as the bacterium Corynebacterium minutissimum, can utilize this compound for growth. mdpi.com These microbes secrete lipases to hydrolyze this compound extracellularly. mdpi.com
The breakdown pathway begins with this initial lipase-mediated hydrolysis. The resulting products, oleic acid and decanol, are then transported into the microbial cells and enter central metabolic pathways. uzh.cheuropa.eu Oleic acid, a common fatty acid, is typically degraded through β-oxidation to produce acetyl-CoA, which can then be used for energy generation or as a building block for other cellular components. uzh.ch The fatty alcohol, decanol, can be oxidized to its corresponding carboxylic acid and subsequently metabolized. europa.eu
Table 1: Microbial Species Involved in this compound Breakdown
| Microbial Genus/Species | Enzyme Class Involved | Initial Breakdown Products | Reference |
| Malassezia spp. | Lipase | Oleic Acid, Decanol | mdpi.com |
| Corynebacterium minutissimum | Lipase | Oleic Acid, Decanol | mdpi.com |
Role of Esterases in this compound Hydrolysis
Environmental Fate Research
The environmental fate of this compound is determined by its physical and chemical properties and its susceptibility to biological degradation in various environmental compartments.
In the environment, the biodegradation of this compound follows a pathway similar to its microbial metabolism. The process is initiated by enzymatic hydrolysis carried out by extracellular enzymes from environmental microorganisms. europa.eueuropa.eu This breaks the ester down into oleic acid and decanol. These smaller, more soluble molecules are then available for uptake and degradation by a wider range of microorganisms. europa.eu
This compound is classified as "readily biodegradable," indicating that it is unlikely to persist in the environment. europa.eueuropa.eu The kinetics of this degradation are influenced by several environmental factors.
Table 2: Factors Influencing Biodegradation Kinetics of this compound
| Factor | Influence on Degradation Rate | Rationale |
| Microbial Population | Increases rate | A diverse and abundant microbial community with esterase activity is essential for breakdown. energy.gov |
| Temperature | Rate generally increases with temperature (within optimal range) | Enzymatic activity and microbial metabolism are temperature-dependent. nih.gov |
| pH | Optimal pH range required | Microbial enzymes have specific pH optima for maximum activity. nih.gov |
| Oxygen Availability | Aerobic conditions generally favor faster degradation | The subsequent breakdown of fatty acids and alcohols is often an aerobic process. energy.gov |
| Nutrient Availability | Increases rate | Nutrients like nitrogen and phosphorus are required for microbial growth and activity. energy.govmdpi.com |
The distribution of this compound in the environment is largely governed by its low water solubility and high octanol/water partition coefficient, which suggests a strong tendency to adsorb to organic matter. europa.euavenalab.com Consequently, if released into the environment, this compound is expected to partition primarily to soil and sediment rather than remaining in the water column. europa.eueuropa.eu
Its persistence in these compartments is considered low due to its ready biodegradability. europa.eu The enzymatic hydrolysis into oleic acid and decanol prevents long-term accumulation, as these metabolites are common natural substances that are readily consumed in microbial food webs. europa.eu While some safety data sheets state that persistence and bioaccumulative potential are "not established," assessments based on its structure and the behavior of similar long-chain alkyl esters conclude that significant persistence or bioaccumulation is not expected. europa.eueuropa.euacme-hardesty.com
Table 3: Environmental Properties and Distribution of this compound
| Property | Value / Description | Implication for Environmental Fate | Reference |
| Water Solubility | Low (< 1 mg/L) | Low mobility in aquatic systems; partitions to solid phases. | europa.eu |
| Adsorption Potential (Log Koc) | > 5 | Strong adsorption to soil and sediment. | europa.eueuropa.eu |
| Biodegradability | Readily biodegradable | Low persistence in the environment. | europa.eueuropa.eu |
| Bioaccumulation Potential | Low | Unlikely to accumulate in organisms due to rapid metabolism. | europa.eueuropa.eu |
| Primary Environmental Sink | Soil and Sediment | Due to high adsorption and low water solubility. | europa.eueuropa.eu |
Computational Chemistry and Molecular Modeling of Decyl Oleate
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By applying the laws of classical mechanics, MD simulations can provide a detailed view of how decyl oleate (B1233923) behaves over time in different environments, such as at interfaces or within complex mixtures. This approach is instrumental in understanding the mechanisms behind its functions as an emollient and emulsifier.
Modeling Interfacial Behavior of Decyl Oleate at Oil-Water Interfaces
MD simulations are particularly useful for examining the behavior of this compound at oil-water interfaces, which is crucial for its role in emulsions. These simulations can model how individual this compound molecules orient themselves at the interface, with the polar ester group interacting with the water phase and the nonpolar hydrocarbon chains extending into the oil phase.
Recent studies have utilized MD simulations to investigate the interfacial properties of similar ester-based surfactants. kemdikbud.go.idesdm.go.id For instance, simulations of oleic acid-based surfactants at an octadecane-water interface have shown that the arrangement and interaction of these molecules significantly reduce interfacial tension (IFT). kemdikbud.go.idesdm.go.id Although not specifically focused on this compound, these studies provide a framework for understanding how its molecular structure would likely lead to a reduction in the energy of the oil-water interface, a key factor in emulsion formation and stability. Enhanced sampling techniques in MD simulations have also been employed to study the distribution of ions at oil-water interfaces, which can influence the behavior of surfactants like this compound. arxiv.org
Simulation of Emulsification Processes and Emulsion Stability
The process of emulsification and the long-term stability of emulsions containing this compound can be simulated using MD. These simulations can track the aggregation of oil droplets and the role of this compound in preventing their coalescence. The stability of an emulsion is enhanced when the surfactant molecules form a stable film at the oil-water interface, creating a barrier that prevents droplets from merging. acs.org
Simulations can reveal how the concentration of this compound and its interaction with other components, such as co-surfactants, affect emulsion properties. For example, studies on other oleate-based surfactants have demonstrated that MD simulations can predict emulsification performance and stability at different temperatures. kemdikbud.go.idesdm.go.id The formation of fine droplets and long-term stability in cosmetic emulsions prepared with this compound has been observed experimentally, and MD simulations can provide the molecular-level explanation for these phenomena. nih.gov The simulations can also help in understanding how factors like droplet size and polydispersity, which are critical for emulsion stability, are influenced by the presence of this compound. mdpi.com
Investigation of Molecular Packing and Self-Assembly (e.g., in Bilayers)
The self-assembly of this compound molecules into organized structures, such as micelles or bilayers, is a key aspect of its function. MD simulations can be used to investigate the molecular packing and geometry of these aggregates. The tendency of amphiphilic molecules to self-assemble is driven by the hydrophobic effect, which minimizes the contact between the nonpolar tails and water. stephenmann.co.uk
Analysis of Molecular Interactions and Hydrogen Bonding Networks
MD simulations allow for a detailed analysis of the non-covalent interactions between this compound and surrounding molecules. These interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds, are fundamental to its behavior. uni-pannon.hujchr.org The ester group of this compound can act as a hydrogen bond acceptor, allowing it to interact with water molecules or other polar components in a formulation. libretexts.org
Studies have shown that hydrogen bonding plays a significant role in the interaction between oleates and other molecules. mdpi.com For example, MD simulations have revealed the formation of hydrogen bonds between ethoxylated alcohols and oleate molecules, which influences their aggregation and activity. mdpi.com Similarly, simulations can be used to map the hydrogen bonding network at an oil-water interface stabilized by this compound, providing insights into the strength and dynamics of these interactions. This information is vital for understanding its emollient properties and its ability to stabilize emulsions.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the chemical structure of a molecule with its physicochemical properties. frontiersin.orgsci-hub.se By developing mathematical models based on molecular descriptors, QSPR can predict various properties of this compound without the need for extensive experimental measurements. frontiersin.org
Prediction of Physicochemical Parameters (e.g., Critical Micelle Concentration, Retention Indices) from Molecular Descriptors
QSPR models can be developed to predict key physicochemical parameters of this compound. These models use molecular descriptors, which are numerical representations of the molecule's structural and electronic features.
Critical Micelle Concentration (CMC): The CMC is the concentration at which surfactant molecules begin to form micelles in a solution. core.ac.uk Predicting the CMC is important for understanding the self-assembly behavior of this compound. QSPR studies have been successful in predicting the CMC of various nonionic surfactants by using descriptors that account for the size of the hydrophobic and hydrophilic parts of the molecule, as well as its structural complexity. firp-ula.org More advanced methods, such as graph convolutional neural networks, have also been employed to predict CMC values with high accuracy from the molecular structure alone. nih.gov
Retention Indices: In chromatography, the retention index is a measure of where a compound elutes relative to a series of standards. QSPR models can predict the retention indices of compounds like this compound on different chromatographic stationary phases. researchgate.netunlp.edu.ar These models often use descriptors related to molecular size, shape, and polarity to correlate with the retention behavior. core.ac.uktaylors.edu.my For example, a study on fragrances demonstrated that retention indices could be predicted using descriptors that account for molecular fragments and their electronic environment. unlp.edu.ar
The table below summarizes some of the physicochemical parameters of this compound and related compounds that can be predicted using QSPR models.
| Property | Description | Relevance to this compound | QSPR Model Insights |
| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules self-assemble into micelles. core.ac.uk | Indicates the concentration at which this compound begins to form aggregates, affecting its emulsifying and cleansing properties. | Models use descriptors for hydrophobic/hydrophilic balance and molecular complexity to predict CMC. firp-ula.org |
| Retention Index (I) | A parameter used in chromatography to identify and quantify a compound. taylors.edu.my | Useful for analytical method development and quality control of products containing this compound. | Models correlate retention time with molecular descriptors like size, polarity, and fragment counts. unlp.edu.ar |
| Viscosity Index (VI) | A measure of how a fluid's viscosity changes with temperature. sci-hub.se | Important for formulations where temperature stability of viscosity is crucial. | QSPR models can predict the VI of esters based on their molecular structure. sci-hub.se |
| Pour Point (PP) | The lowest temperature at which a liquid will flow. sci-hub.se | Relevant for the storage and application of products containing this compound in cold climates. | QSPR can establish relationships between the molecular structure of esters and their pour points. sci-hub.se |
Development and Validation of QSPR Models for Oleate Esters
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with a specific activity or property. sci-hub.se In the context of oleate esters, QSPR models are developed to predict various important characteristics, such as their thermal properties, lubricity, and chromatographic behavior, without the need for extensive experimental measurements. sci-hub.seisarpublisher.com The development of these models is a systematic process involving several key stages.
The initial step in developing a QSPR model is the creation of a dataset containing a series of oleate esters with known experimental values for the property of interest. isarpublisher.com The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. tandfonline.com Following optimization, a wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity and branching of atoms within the molecule.
Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.
Quantum-chemical descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as orbital energies and charge distributions. tandfonline.com
Constitutional descriptors: These include basic information like molecular weight and atom counts. researchgate.net
Once the descriptors are calculated, the next crucial step is variable selection. Since a large number of descriptors can be generated, it is necessary to select a subset of the most relevant ones to build a robust and interpretable model. sci-hub.se Techniques like genetic algorithms are often employed for this purpose, which help in identifying the descriptors that have the most significant correlation with the property being modeled while minimizing inter-correlation between descriptors. sci-hub.se
With the selected descriptors, a mathematical model is constructed using statistical methods. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression are commonly used techniques to establish the relationship between the selected descriptors and the experimental property. sci-hub.seresearchgate.net
Validation is a critical final step to ensure the reliability and predictive power of the developed QSPR model. This process typically involves both internal and external validation techniques. researchgate.net
External validation involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's ability to predict the properties of compounds not used in its development. sci-hub.se A high correlation between predicted and actual values for the test set indicates good predictive ability. researchgate.net
Studies on fatty acid esters have successfully developed QSPR models for various properties. For instance, models have been created to predict the viscosity index and pour point of ester lubricants, where properties were found to be highly correlated with the geometry, molecular connectivity, and spatial autocorrelation of the molecules. sci-hub.se Other models have been developed to predict the gas chromatographic retention indices of fatty acid methyl esters, using descriptors related to molecular size, branching, and electron density distribution. researchgate.net
Table 1: Overview of QSPR Model Development for Fatty Acid Esters
| Property Predicted | Model Type | Key Descriptor Types Used | Validation Methods | Reference |
|---|---|---|---|---|
| Viscosity Index & Pour Point | PLS with Genetic Algorithm | Geometrical, Molecular Connectivity, Spatial Autocorrelation | Internal and External Validation | sci-hub.se |
| GC Retention Indices | MLR, PLS | Molecular Mass, Number of Double Bonds, Topological Descriptors | Internal and External Validation, Leave-one-out Cross-validation | researchgate.net |
| Melting & Boiling Points | MLR | Not specified | Cross-validation, External Validation | isarpublisher.com |
| Antimicrobial Activity | QSAR, CoMFA | Not specified | Leave-one-out Cross-validation, External Validation | nih.gov |
| Serine Protease Inhibition | QSAR | Hydrogen Bond Donors, Molecular Volume, Solvation Energy | Statistical Analysis, Cluster Analysis | tandfonline.comtandfonline.com |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules at the atomic level. For oleate esters like this compound, these methods provide detailed insights into molecular geometry, charge distribution, and orbital interactions, which govern their chemical behavior and physical properties. Density Functional Theory (DFT) is a widely used quantum chemical method for such analyses due to its balance of computational cost and accuracy. tandfonline.compreprints.org
A typical analysis begins with the optimization of the molecular geometry of the oleate ester. tandfonline.com Using a selected DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*), the calculation finds the lowest energy conformation of the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. tandfonline.compreprints.org This optimized structure serves as the foundation for all subsequent electronic property calculations.
One of the key aspects analyzed is the distribution of electron density, which can be visualized through electrostatic potential (ESP) maps. preprints.org These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface. For an ester like this compound, ESP maps typically show a negative potential (electron-rich region) around the oxygen atoms of the ester group due to their high electronegativity. preprints.org This information is crucial for understanding intermolecular interactions, such as how the molecule might interact with surfaces or other molecules, which is particularly relevant for applications like lubrication. preprints.org
Another critical area of investigation involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). preprints.org
The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's ability to act as an electron donor.
The LUMO represents the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant parameter that provides insights into the molecule's chemical reactivity and stability. preprints.org A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. preprints.org In studies of fatty acid esters, it has been observed that the presence of unsaturation (a double bond) in the fatty acid chain, as in oleates, leads to a smaller HOMO-LUMO gap compared to their saturated counterparts, indicating higher reactivity. preprints.org
Table 2: Calculated Electronic Properties for Ethyl Oleate using DFT (B3LYP/6-31G*)
| Property | Value |
|---|---|
| HOMO Energy | -0.24587 a.u. |
| LUMO Energy | 0.01485 a.u. |
| HOMO-LUMO Gap | 0.23102 a.u. |
Data sourced from a computational analysis of dominant fatty acid ethyl esters. preprints.org
Furthermore, quantum chemical calculations can provide values for Mulliken atomic charges, which quantify the partial charge on each atom in the molecule. mdpi.com This analysis typically confirms the electronegative character of the oxygen atoms in the ester linkage. preprints.org These detailed electronic structure analyses, derived from quantum chemical calculations, are invaluable for establishing a fundamental understanding of the structure-property relationships of oleate esters and for guiding the design of new molecules with desired functionalities. tandfonline.com
Structure Property Relationship Elucidation of Decyl Oleate
Correlation of Molecular Structure with Surface Activity
The surface activity of decyl oleate (B1233923) is a direct consequence of its amphiphilic nature, possessing both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) component within its molecular structure. cymitquimica.com
Hydrophobic Component : The long hydrocarbon chain, derived from both oleic acid (an 18-carbon chain with one double bond) and decyl alcohol (a 10-carbon chain), constitutes the hydrophobic "tail" of the molecule. cymitquimica.com This substantial nonpolar tail is responsible for its oil-soluble nature and its tendency to avoid water. atamanchemicals.comalfa-chemistry.com Its significant hydrophobicity is quantitatively indicated by its high logP value of 12.44. atamanchemicals.comavenalab.com
This dual character allows decyl oleate to function at the interface between oil and water, reducing surface tension and stabilizing mixtures. cymitquimica.com This is the basis for its emulsifying properties, which are essential in the formulation of creams and lotions where oil and water phases must be combined into a stable product. cymitquimica.comavenalab.com Furthermore, its molecular structure is similar to the natural lipids found in the skin. When applied, it forms a thin, non-greasy, protective film on the skin's surface. This film acts as a lipid layer enhancer and an occlusive agent, which helps to reduce transepidermal water loss and maintain skin hydration. atamanchemicals.comavenalab.combiotulin.com
Relationship Between Molecular Architecture and Rheological Behavior
The molecular architecture of this compound significantly influences the rheological, or flow, properties of formulations in which it is incorporated. Its relatively low viscosity and linear structure are key to its function. specialchem.comcymitquimica.com
In cosmetic emulsions like creams and lotions, the inclusion of this compound affects the product's viscosity and spreadability. Research on oil-in-water emulsions has shown that formulations containing this compound exhibit pseudoplastic, or shear-thinning, behavior. uq.edu.au This means the viscosity of the product decreases as shear stress (e.g., rubbing the lotion onto the skin) increases. uq.edu.au This is a desirable characteristic for topical products, as it allows for smooth application and the formation of a uniform layer on the skin. uq.edu.au
The presence of the cis-double bond in the oleic acid portion of the molecule introduces a "kink" in the hydrocarbon chain. This bend disrupts the ability of the molecules to pack closely together, which contributes to its liquid state at room temperature and its relatively low viscosity compared to saturated esters of similar molecular weight. cymitquimica.com This molecular arrangement allows it to act as a lubricant on the skin's surface, providing a soft and smooth feel without being tacky. atamanchemicals.com In a study comparing various emollient esters, the this compound-containing cream demonstrated a consistent decrease in viscosity with an increasing shear rate, a hallmark of good spreadability. uq.edu.au
Impact of Isomerism and Purity on Functional Properties
Isomerism and purity are critical factors that dictate the specific functional properties of this compound and distinguish it from related compounds.
Isomerism : A key comparison is between this compound and its isomer, isothis compound. While both are esters of oleic acid, this compound is derived from a straight-chain decyl alcohol (1-decanol), whereas isothis compound is made from a branched-chain decyl alcohol. atamanchemicals.com This seemingly small difference in molecular architecture leads to significant variations in their functional properties. pharmatutor.org
The branched structure of isothis compound introduces more steric hindrance, which imparts distinct characteristics. For instance, isothis compound has a notable ability to lower the freezing point of the oil phase in emulsions and to control product viscosity. pharmatutor.orgcir-safety.org These properties are particularly valuable in makeup removers and antiperspirant formulations. pharmatutor.orgcir-safety.org In contrast, the linear structure of this compound provides a different sensory feel, often described as light and non-oily, and it is known for its fast spreading capability. naturallythinking.com
| Feature | This compound | Isothis compound |
| Alcohol Component | Straight-chain decyl alcohol atamanchemicals.com | Branched-chain isodecyl alcohol atamanchemicals.compharmatutor.org |
| Molecular Shape | Linear | Branched pharmatutor.org |
| Key Properties | Fast spreading, light & non-oily feel naturallythinking.com | Lowers emulsion freezing point, controls viscosity pharmatutor.orgcir-safety.org |
| Common Uses | Moisturizers, lotions, skin conditioning specialchem.com | Makeup removers, antiperspirants, lipsticks pharmatutor.orgcir-safety.org |
Purity : The purity of this compound is largely determined by the synthesis process. The common method of production is the esterification of oleic acid and decyl alcohol. specialchem.com Research has shown that during synthesis, the conversion may not be 100% complete, leading to the presence of unreacted starting materials. whiterose.ac.uk Furthermore, side reactions can occur, resulting in impurities such as the corresponding epoxides and diols, which can affect the final properties and performance of the product. whiterose.ac.ukacs.org Therefore, controlling the reaction conditions and purification steps is essential to achieve a high-purity product with consistent functional properties.
Design Principles for Tailoring this compound Properties for Specific Research Applications
The structure of this compound can be intentionally modified to create novel surfactants with tailored properties for specific research and industrial applications. A key design principle involves altering the hydrophilic-lipophilic balance (HLB) of the molecule. The HLB value is an indicator of a surfactant's relative affinity for water and oil, which determines its function (e.g., as a wetting agent, emulsifier, or solubilizer). whiterose.ac.uk
One documented strategy for tailoring this compound's properties is through a two-step chemical modification:
Epoxidation : The cis-double bond within the oleic acid backbone of the this compound molecule is chemically converted into an epoxide ring using an oxidant like hydrogen peroxide. whiterose.ac.uk
Ring-Opening with Polyethylene (B3416737) Glycol (PEG) : The newly formed epoxide ring is then opened by reacting it with polyethylene glycol (PEG) of varying chain lengths. whiterose.ac.ukacs.org
This process attaches a water-soluble PEG chain to the center of the hydrophobic this compound molecule, creating a novel nonionic surfactant. The key design principle here is that the properties of the resulting surfactant can be precisely tuned by selecting the length of the attached PEG chain.
Shorter PEG chains result in a more lipophilic molecule with a lower HLB value, suitable for creating water-in-oil emulsions.
Longer PEG chains increase the molecule's water solubility, yielding a higher HLB value. These modified surfactants are effective as oil-in-water emulsifiers, detergents, and solubilizers. whiterose.ac.ukacs.org
A study that synthesized a library of such surfactants from various alkyl oleates, including this compound, demonstrated that this approach allows for the creation of surfactants with a range of properties. For example, the critical micelle concentration (CMC), a measure of surfactant efficiency, could be controlled by varying the structure. acs.org This ability to systematically alter the molecular structure provides a powerful tool for designing "switchable" surfactants whose properties can be fine-tuned for specific formulation challenges in research. whiterose.ac.ukacs.org
| Starting Material | Modification Step 1 | Modification Step 2 (Varying n) | Resulting Surfactant Properties |
| This compound | Epoxidation | Ring-opening with PEGn | Tunable HLB, CMC, and emulsifying capabilities based on the length of the PEG chain (n). whiterose.ac.uk |
Future Research Avenues and Methodological Advancements
Development of Novel Green Synthetic Routes for Decyl Oleate (B1233923)
The traditional chemical synthesis of decyl oleate often involves high temperatures and the use of inorganic catalysts, which can lead to undesirable byproducts and a larger environmental footprint. um.es In line with the principles of "Green Chemistry," researchers are increasingly focusing on enzymatic routes for ester synthesis. um.es
Enzymatic synthesis, utilizing lipases, offers a more sustainable alternative. um.es Lipases are natural catalysts that operate under mild conditions, such as low pressure and temperature, reducing energy consumption and the need for harsh solvents. um.es This biocatalytic approach not only results in a more environmentally friendly final product but also offers high selectivity, leading to purer compounds with fewer purification steps. um.esresearchgate.net
Recent studies have demonstrated the successful synthesis of this compound using immobilized lipases. For instance, research has shown the potential of using ultrasound irradiation in a solvent-free system to intensify the enzymatic synthesis of this compound, achieving a high yield in a significantly shorter reaction time. semanticscholar.org One study achieved a maximum yield of 97.14% in just 25 minutes. semanticscholar.org Another approach involved the use of a homemade biocatalyst prepared by immobilizing Geotrichum candidum lipase (B570770) on chemically modified rice husks, highlighting the potential for using low-cost, readily available materials in biocatalysis. researchgate.net
| Catalyst System | Synthesis Conditions | Maximum Yield | Reference |
| Fermase CALBTM10000 (immobilized Candida antarctica lipase B) | Ultrasound-assisted, solvent-free | 97.14% | semanticscholar.org |
| Geotrichum candidum lipase on phenyl-silica | Solvent-free | Not specified | researchgate.net |
| Thermomyces lanuginosus lipase on amino-functionalized rice husk silica (B1680970) | Isooctane and solvent-free systems | 87% | researchgate.net |
Table 1: Comparison of Green Synthetic Routes for this compound
Advanced In-situ Characterization Techniques for this compound Systems
Understanding the behavior of this compound in complex formulations, such as emulsions, is crucial for optimizing its performance. Advanced in-situ characterization techniques are enabling researchers to study these systems in real-time and with greater detail.
Techniques like X-ray diffraction and differential scanning calorimetry are being used to evaluate the effect of various components on the crystalline structure of wax-oil mixtures containing this compound. science.gov These methods provide insights into how the addition of pigments or other active ingredients influences the physical properties of the formulation at a molecular level. science.gov This is particularly important in the development of products like sunscreens, where the dispersion and stability of UV filters are critical for efficacy. science.gov
Furthermore, the study of the sensory properties of emollients like this compound is being correlated with physicochemical measurements. researchgate.net Instrumental methods are used to measure properties such as spreadability and viscosity, which are then linked to sensory attributes like stickiness and oiliness as perceived by trained panelists. researchgate.netmdpi.com This integrated approach allows for a more comprehensive understanding of how the physical characteristics of this compound-containing formulations translate to consumer experience. mdpi.com
Integration of Machine Learning and AI in Predicting this compound Behavior
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the formulation and design of products containing this compound. These computational tools can analyze large datasets to predict the behavior and properties of cosmetic formulations, significantly speeding up the development process.
ML models are being developed to predict the sensory properties of emollients based on their physicochemical characteristics. researchgate.net This can help formulators to quickly screen and select ingredients to achieve a desired sensory profile without the need for extensive and time-consuming sensory panel testing. A new machine learning tool has already been developed for the fast estimation of liquid viscosity, with applications for cosmetic oils. researchgate.net
In the context of safety and sustainability, AI can be integrated into frameworks for Chemical Alternatives Assessment (CAA) and Life Cycle Assessment (LCA). diva-portal.org These models can help in the early-stage identification of potential human health and environmental impacts of different this compound-based formulations, guiding the development towards safer and more sustainable alternatives. diva-portal.org For example, AI can be used to predict the toxicity impacts of upstream processes in the production of alternative emollients. diva-portal.org
Exploration of this compound in Emerging Advanced Material Science Disciplines
The unique properties of this compound are being explored in emerging areas of advanced material science, beyond its traditional use in cosmetics. Its ability to form stable lipid-based nanoparticles makes it a promising candidate for various advanced applications.
One such area is in the development of drug delivery systems. Prolonged-release lipid microparticles containing this compound have been prepared for the controlled delivery of active pharmaceutical ingredients like ibuprofen. japsonline.com These systems can improve the therapeutic efficacy of drugs by controlling their release profile.
Furthermore, this compound is being investigated for its role in the development of advanced sunscreen formulations. Research has focused on using this compound nanoparticles as carriers for inorganic sunscreens like titanium dioxide and barium sulfate. science.govscience.gov These nano-formulations can enhance the UV protection factor by improving the dispersion and stability of the sunscreen agents. science.govscience.gov The development of broad-spectrum sunscreens that offer immunoprotection is an active area of research where this compound-based systems could play a significant role. science.gov
Q & A
Q. What experimental methods are recommended to synthesize decyl oleate with high purity and yield?
this compound is synthesized via esterification of oleic acid and decyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic agents. To optimize yield:
- Use a molar ratio of 1:1.2 (oleic acid:decyl alcohol) to drive the reaction toward ester formation .
- Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to track residual reactants .
- Purify the product via vacuum distillation or column chromatography to remove unreacted starting materials and byproducts .
- Confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to validate ester bond formation .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Spectroscopic analysis : ¹H NMR (δ 4.05 ppm for ester –CH₂–O–CO–) and ¹³C NMR (δ 173 ppm for carbonyl) .
- Chromatography : High-performance liquid chromatography (HPLC) or GC with flame ionization detection (FID) to assess purity .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .
- Surface activity : Measure critical micelle concentration (CMC) using tensiometry for applications in surfactant studies .
Q. What analytical techniques are suitable for quantifying this compound in complex mixtures (e.g., emulsified formulations)?
- Extraction : Liquid-liquid extraction with non-polar solvents (e.g., hexane) followed by evaporation under reduced pressure .
- Quantitative analysis : GC-MS or HPLC coupled with evaporative light scattering detection (ELSD) for non-volatile esters .
- Validation : Calibration curves using pure this compound standards, with recovery rates assessed via spiked samples .
Q. How should researchers design experiments to assess the biocompatibility of this compound in topical formulations?
- In vitro assays : Use human keratinocyte (HaCaT) or fibroblast cell lines to test cytotoxicity (e.g., MTT assay) .
- Skin irritation studies : Apply OECD Test Guideline 439 (Reconstructed Human Epidermis) to evaluate irritation potential .
- Reference standards : Compare results with established emollients like cetyl alcohol or glyceryl stearate .
Advanced Research Questions
Q. What experimental strategies can mitigate oxidative degradation of this compound in lipid-based formulations?
- Antioxidant additives : Incorporate α-tocopherol (0.01–0.1% w/w) or butylated hydroxytoluene (BHT) to inhibit peroxidation .
- Accelerated stability testing : Use Arrhenius kinetics under controlled temperature (40–60°C) and humidity (75% RH) to predict shelf-life .
- Analytical monitoring : Track hydroperoxide formation via iodometric titration or thiobarbituric acid-reactive substances (TBARS) assay .
Q. How can computational modeling predict the interaction of this compound with other excipients in emulsion systems?
- Molecular dynamics (MD) simulations : Model interactions between this compound and surfactants (e.g., PEG-100 stearate) to optimize emulsion stability .
- Hansen solubility parameters : Calculate miscibility with co-solvents like glycerol or sorbitol to prevent phase separation .
- QSPR models : Relate the ester’s logP (octanol-water partition coefficient) to its penetration enhancement in transdermal delivery systems .
Q. What methodologies resolve contradictions in reported toxicity data for this compound?
- Systematic review : Meta-analysis of existing in vivo and in vitro studies, prioritizing data from OECD-compliant assays .
- Dose-response studies : Conduct range-finding tests (e.g., 0.1–10% concentrations) to identify thresholds for irritation or sensitization .
- Comparative analysis : Contrast results with structurally similar esters (e.g., stearyl oleate) to isolate alkyl chain-length effects .
Q. How can researchers ensure reproducibility in this compound-based formulation studies?
- Detailed protocols : Document exact molar ratios, catalyst concentrations, and purification steps per the Beilstein Journal’s guidelines .
- Batch consistency : Use quality-controlled raw materials (e.g., ≥98% pure oleic acid) and validate via certificates of analysis (CoA) .
- Open data : Share chromatograms, NMR spectra, and raw datasets as supplementary information to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
